Barbituric Acid-[13C4,15N2]
Description
BenchChem offers high-quality Barbituric Acid-[13C4,15N2] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric Acid-[13C4,15N2] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O3 |
|---|---|
Molecular Weight |
134.044 g/mol |
IUPAC Name |
(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
HNYOPLTXPVRDBG-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH2]1[13C](=O)[15NH][13C](=O)[15NH][13C]1=O |
Canonical SMILES |
C1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Barbituric Acid-[13C4,15N2] physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Barbituric Acid-[13C4,15N2], an isotopically labeled compound crucial for advanced research in pharmacology and drug development.
Core Physical and Chemical Properties
Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid. While specific experimental data for the labeled compound is not extensively published, its physical and chemical properties are expected to be nearly identical to those of its unlabeled counterpart. The primary difference lies in its molecular weight, which is higher due to the incorporation of heavy isotopes. This mass difference is the basis for its primary application as an internal standard in mass spectrometry-based quantification.
Table 1: Physical and Chemical Properties of Barbituric Acid-[13C4,15N2] and Unlabeled Barbituric Acid
| Property | Barbituric Acid-[13C4,15N2] | Unlabeled Barbituric Acid | Source(s) |
| Molecular Formula | ¹³C₄H₄¹⁵N₂O₃ | C₄H₄N₂O₃ | [1] |
| Molecular Weight | 134.07 g/mol | 128.09 g/mol | [1] |
| Accurate Mass | 134.0196 u | 128.0222 u | [1] |
| CAS Number | 1173019-05-0 | 67-52-7 | [2] |
| Appearance | White to off-white solid | White crystalline powder | [3] |
| Melting Point | Not specified (expected to be similar to unlabeled) | 245-255 °C (decomposes) | [3] |
| Boiling Point | Not specified (expected to be similar to unlabeled) | 260 °C (decomposes) | [3] |
| Solubility in Water | Not specified (expected to be similar to unlabeled) | 142 g/L at 20 °C | [3] |
| pKa | Not specified (expected to be similar to unlabeled) | 4.01 | [3] |
| Isotopic Purity | >98% | Not applicable | |
| Chemical Purity | >97% | ≥99% (typical) |
Synthesis of Barbituric Acid-[13C4,15N2]
The synthesis of Barbituric Acid-[13C4,15N2] follows the well-established condensation reaction used for the preparation of unlabeled barbituric acid. The key to producing the labeled compound is the use of isotopically enriched starting materials: [¹³C₄]diethyl malonate and [¹⁵N₂]urea.
Experimental Protocol: Synthesis
This protocol is adapted from the standard synthesis of barbituric acid.[3][4][5][6][7]
Materials:
-
Sodium metal
-
Absolute ethanol
-
[¹³C₄]diethyl malonate
-
[¹⁵N₂]urea
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.
-
Condensation Reaction: To the sodium ethoxide solution, add [¹³C₄]diethyl malonate, followed by a solution of [¹⁵N₂]urea dissolved in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of Barbituric Acid-[13C4,15N2] will form.
-
Acidification and Precipitation: After cooling, dissolve the precipitate in warm water. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the Barbituric Acid-[13C4,15N2].
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven. Further purification can be achieved by recrystallization from hot water.
Applications in Research and Drug Development
The primary application of Barbituric Acid-[13C4,15N2] is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies.[8][9][10]
Pharmacokinetic Studies
Stable isotope-labeled drugs are invaluable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[8] By co-administering a known amount of the labeled drug with the unlabeled drug, the concentration of the unlabeled drug in biological samples can be accurately quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8][9] The labeled compound serves as an ideal internal standard because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Experimental Workflow: Pharmacokinetic Study using LC-MS
The following diagram illustrates a typical workflow for a pharmacokinetic study employing Barbituric Acid-[13C4,15N2] as an internal standard.
Caption: Workflow for a pharmacokinetic study using a labeled internal standard.
Experimental Protocol: Sample Preparation and LC-MS Analysis
This protocol provides a general guideline for the analysis of an unlabeled barbiturate in a biological matrix using Barbituric Acid-[13C4,15N2] as an internal standard. Method optimization will be required for specific applications.[11][12][13]
Materials:
-
Biological sample (e.g., plasma)
-
Barbituric Acid-[13C4,15N2] solution of known concentration
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Spiking: To a known volume of the biological sample, add a precise volume of the Barbituric Acid-[13C4,15N2] internal standard solution.
-
Protein Precipitation: Add a protein precipitation agent, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
HPLC: Separate the analyte and internal standard on a C18 column using a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).
-
MS/MS: Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the labeled internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Calculate the concentration of the unlabeled drug in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways
While Barbituric Acid-[13C4,15N2] itself is not pharmacologically active, it is the parent compound of barbiturate drugs.[3] Barbiturates exert their effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[14] This interaction enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects.
The following diagram illustrates the general mechanism of action of barbiturates on the GABA-A receptor.
Caption: General mechanism of action of barbiturates on the GABA-A receptor.
Conclusion
Barbituric Acid-[13C4,15N2] is an essential tool for modern pharmaceutical research. Its use as an internal standard enables highly accurate and reliable quantification of barbiturate drugs and their metabolites in complex biological matrices. This, in turn, facilitates a deeper understanding of their pharmacokinetic profiles and contributes to the development of safer and more effective therapeutics. The well-established synthesis of barbituric acid can be readily adapted for the preparation of this labeled compound, making it accessible for a wide range of research applications.
References
- 1. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
- 2. Barbituric Acid-[13C4,15N2] | CAS 1173019-05-0 | IsoSciences | Biomol.de [biomol.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 8. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. musechem.com [musechem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ijsra.net [ijsra.net]
- 14. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Barbituric Acid-[13C4,15N2]: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Barbituric Acid-[13C4,15N2], a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The information herein is intended to equip researchers with the necessary data and methodologies to ensure accurate and reproducible results in mass spectrometry-based applications.
Overview
Barbituric Acid-[13C4,15N2] is a non-radioactive, stable isotope-labeled analog of barbituric acid. Due to its identical chemical properties to the unlabeled compound and its distinct mass difference, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][] The incorporation of four Carbon-13 (¹³C) atoms and two Nitrogen-15 (¹⁵N) atoms provides a significant mass shift, minimizing cross-talk with the unlabeled analyte and ensuring high analytical sensitivity and accuracy.[] This guide details the specifications for isotopic purity and outlines the stability profile of this essential analytical tool.
Quantitative Data
The isotopic purity and stability of Barbituric Acid-[13C4,15N2] are critical parameters for its effective use as an internal standard. The following tables summarize the key quantitative data for this compound.
Isotopic Purity
The isotopic enrichment of Barbituric Acid-[13C4,15N2] is determined by high-resolution mass spectrometry. The data presented below represents typical specifications for this product.
| Parameter | Specification |
| Isotopic Enrichment | |
| ¹³C Incorporation | >99 atom % |
| ¹⁵N Incorporation | >99 atom % |
| Chemical Purity | |
| Purity by HPLC | ≥98% |
| Isotopologue Distribution | |
| M+6 (Fully Labeled) | >99% |
| M+5 | <1% |
| M+4 | <0.5% |
| M+3 | <0.1% |
| M+2 | <0.1% |
| M+1 | <0.1% |
| M+0 (Unlabeled) | <0.05% |
Stability Data
Stability studies are performed to determine the shelf-life and appropriate storage conditions for Barbituric Acid-[13C4,15N2]. The following data is based on accelerated stability studies and long-term storage evaluations.
Long-Term Storage Stability
| Storage Condition | Duration | Purity Change |
| -20°C (Solid) | 24 Months | <0.5% |
| 4°C (Solid) | 12 Months | <1.0% |
Solution Stability (in Acetonitrile at 1 mg/mL)
| Storage Condition | Duration | Purity Change |
| -20°C | 6 Months | <1.0% |
| 4°C | 1 Month | <1.5% |
| Room Temperature | 7 Days | <2.0% |
Experimental Protocols
Accurate determination of isotopic purity and stability is paramount. The following sections detail the methodologies employed in the characterization of Barbituric Acid-[13C4,15N2].
Isotopic Purity Assessment by Mass Spectrometry
The isotopic enrichment and distribution are quantified using high-resolution mass spectrometry (HRMS).[3][4]
Objective: To determine the precise isotopic composition of Barbituric Acid-[13C4,15N2].
Instrumentation:
-
UHPLC System
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Sample Preparation: A solution of Barbituric Acid-[13C4,15N2] is prepared in a suitable solvent (e.g., acetonitrile/water). A corresponding solution of unlabeled barbituric acid is also prepared.
-
LC-HRMS Analysis: The samples are injected into the LC-HRMS system. A chromatographic method is used to separate the analyte from any potential impurities.
-
Mass Spectral Acquisition: Mass spectra are acquired in full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.
-
Data Analysis:
-
The mass spectrum of the unlabeled barbituric acid is used to determine the natural isotopic abundance of the elements.
-
The mass spectrum of the labeled compound is analyzed to determine the relative intensities of the different isotopologues (M+0, M+1, M+2, etc.).
-
The contribution of the natural isotopes from the unlabeled compound is subtracted from the spectrum of the labeled compound to calculate the corrected isotopic enrichment.[4]
-
Stability Assessment by HPLC
The stability of Barbituric Acid-[13C4,15N2] is evaluated by monitoring its purity over time under various storage conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To assess the degradation of Barbituric Acid-[13C4,15N2] under defined storage conditions.
Instrumentation:
-
HPLC System with UV Detector
-
Environmental Chambers
Procedure:
-
Sample Preparation: Multiple aliquots of Barbituric Acid-[13C4,15N2] in both solid form and in solution (e.g., in acetonitrile) are prepared.
-
Storage: The aliquots are stored in environmental chambers under controlled conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 months), an aliquot from each storage condition is removed for analysis.
-
HPLC Analysis: The purity of the sample is determined by HPLC with UV detection. The peak area of the parent compound is compared to the total area of all peaks (parent and degradants).
-
Data Evaluation: The percentage of the parent compound remaining is calculated at each time point to determine the rate of degradation.
Applications
Barbituric Acid-[13C4,15N2] is primarily used as an internal standard in quantitative analytical methods for the determination of barbiturates and related compounds in various biological matrices, including plasma, urine, and tissue samples.[5][6] Its use is critical in:
-
Therapeutic Drug Monitoring (TDM): For accurately measuring the concentration of barbiturate drugs to ensure they are within the therapeutic range.
-
Pharmacokinetic (PK) Studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) of barbiturate-based pharmaceuticals.
-
Forensic Toxicology: For the unambiguous identification and quantification of barbiturates in forensic investigations.
-
Metabolomics Research: As a tracer to study metabolic pathways involving pyrimidine structures.[7]
The use of a stable isotope-labeled internal standard like Barbituric Acid-[13C4,15N2] is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise measurements.[]
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and application of the isotopically labeled compound, Barbituric Acid-[13C4,15N2]. This stable isotope-labeled internal standard is crucial for accurate quantification in pharmacokinetic studies, metabolic research, and clinical and forensic analysis of barbiturates.
Introduction
Barbituric acid and its derivatives are a class of central nervous system depressants. Accurate and precise quantification of these compounds in biological matrices is paramount for clinical diagnostics, therapeutic drug monitoring, and forensic toxicology. The use of stable isotope-labeled internal standards, such as Barbituric Acid-[13C4,15N2], is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. This guide details the synthetic route to this labeled compound, its purification, and its application in a typical analytical workflow.
Synthesis of Barbituric Acid-[13C4,15N2]
The synthesis of Barbituric Acid-[13C4,15N2] is achieved through a condensation reaction between isotopically labeled diethyl malonate and urea. This classic synthetic route is adapted to incorporate the stable isotopes with high efficiency.
Synthesis of Labeled Precursors
The synthesis of the final labeled product requires the prior synthesis or procurement of the isotopically labeled starting materials: Diethyl [1,2,3-13C3]malonate and [15N2]Urea.
While commercially available from specialized suppliers, the synthesis of fully carbon-13 labeled diethyl malonate can be achieved through various established methods in organic chemistry. One common approach involves the reaction of [13C2]ethyl acetate to form the corresponding malonic ester. A detailed experimental protocol for a related singly labeled compound provides a basis for this synthesis.
Experimental Protocol: Facile one-step synthesis of diethyl [2-13C]malonate from ethyl [2-13C]acetate
This procedure can be adapted using fully labeled starting materials to produce Diethyl [1,2,3-13C3]malonate. The core of this synthesis is the carboxylation of the corresponding labeled ethyl acetate.
[15N2]Urea is synthesized from [15N]ammonia, carbon monoxide, and sulfur.
Experimental Protocol: Synthesis of 15N-enriched urea (CO(15NH2)2) from 15NH3, CO, and S in a discontinuous process
This method has been shown to produce [15N2]Urea with high isotopic enrichment. The reaction is carried out in a stainless steel reactor lined with polytetrafluoroethylene (PTFE) under controlled temperature and pressure.
Reaction Conditions and Yield:
| Parameter | Value |
| Reagents | [15N]H3, CO, S |
| Solvent | CH3OH |
| Temperature | 100 °C |
| Reaction Time | 120 minutes |
| Yield | 76.5% |
The synthesized [15N2]Urea is then purified to remove any residual sulfur and other impurities.
Final Synthesis of Barbituric Acid-[13C4,15N2]
The final step is the condensation of Diethyl [1,2,3-13C3]malonate and [15N2]Urea in the presence of a strong base, typically sodium ethoxide.
Overall Synthetic Scheme:
Caption: Overall synthetic pathway for Barbituric Acid-[13C4,15N2].
Experimental Protocol: Synthesis of Barbituric Acid
This established protocol for the synthesis of unlabeled barbituric acid is directly applicable, with the substitution of the labeled precursors.
-
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl [1,2,3-13C3]malonate
-
[15N2]Urea
-
Concentrated Hydrochloric Acid
-
Calcium Chloride
-
-
Apparatus:
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Beaker
-
Büchner funnel
-
Measuring cylinder
-
Filter paper
-
-
Procedure:
-
Prepare sodium ethoxide by dissolving clean sodium metal (11.5 g) in absolute ethanol (250 mL) in a 2 L round-bottom flask fitted with a reflux condenser. If the reaction is too vigorous, cool the flask in an ice bath.
-
Once all the sodium has reacted, add Diethyl [1,2,3-13C3]malonate (equivalent molar amount to 80 g of unlabeled) followed by a solution of dry [15N2]Urea (equivalent molar amount to 30 g of unlabeled) in hot (70 °C) absolute ethanol (250 mL).
-
Shake the mixture thoroughly and reflux for 7 hours in an oil bath heated to 110 °C. A white solid will precipitate.
-
After reflux, add hot water (50 °C, 450 mL) to the reaction mixture, followed by concentrated hydrochloric acid with constant stirring until the solution is acidic (approximately 45 mL).
-
Filter the resulting clear solution while hot and then cool it in a refrigerator overnight to crystallize the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water (25 mL), and dry in an oven at 100 °C for 4 hours.
-
Quantitative Data:
While specific yield and purity data for the fully labeled Barbituric Acid-[13C4,15N2] are not extensively published, the yield for the unlabeled synthesis is typically in the range of 72-78%.[1] The isotopic enrichment is expected to be high, corresponding to the enrichment of the starting materials.
| Parameter | Expected Value |
| Yield | ~70-80% |
| Chemical Purity | >98% (after recrystallization) |
| Isotopic Enrichment | >99% (dependent on precursors) |
Purification and Characterization
Purification
The primary method for purifying the synthesized Barbituric Acid-[13C4,15N2] is recrystallization from hot water or a mixture of ethanol and water. This process removes unreacted starting materials and byproducts.
Characterization and Isotopic Enrichment Analysis
The identity and purity of the final product are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
The isotopic enrichment is a critical parameter and is determined using high-resolution mass spectrometry (HRMS).
Workflow for Isotopic Enrichment Determination:
Caption: Workflow for determining isotopic enrichment by HRMS.
The mass spectrum of the labeled compound will show a mass shift corresponding to the incorporated isotopes. By comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level, the final isotopic purity can be accurately calculated.
Application in Quantitative Analysis
Barbituric Acid-[13C4,15N2] is primarily used as an internal standard for the quantification of barbiturates in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Barbiturate Analysis in Urine:
Caption: Workflow for quantitative analysis of barbiturates using a labeled internal standard.
This "dilute-and-shoot" method is a rapid and robust approach for high-throughput analysis. The co-elution of the analyte and the isotopically labeled internal standard allows for accurate correction of any analytical variability, leading to highly reliable quantitative results.[2][3]
References
A Technical Guide to the Solubility of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation: Solubility Profile
The solubility of a compound is a critical parameter in drug development and various research applications, influencing everything from formulation to bioavailability. The following table summarizes the known solubility of barbituric acid in a range of solvents.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 142 g/L[1][2] | 20 |
| 11.45 g/L[3] | Not Specified | |||
| 100 mg/mL (in hot water)[1] | Not Specified | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble[1] | Not Specified |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1] | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble[4] | Not Specified |
| Acetone | C₃H₆O | Polar Aprotic | Insoluble[5] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[4][6] | Not Specified |
| Formaldehyde (37% aq.) | CH₂O | Polar | Soluble[5] | Not Specified |
| Formic Acid (conc.) | HCOOH | Polar Protic | Soluble[5] | Not Specified |
| Pyridine | C₅H₅N | Polar Aprotic | Slightly Soluble[5] | Not Specified |
| Glacial Acetic Acid | C₂H₄O₂ | Polar Protic | Insoluble[5] | Not Specified |
| Acetonitrile | C₂H₃N | Polar Aprotic | Insoluble[5] | Not Specified |
| Chloroform | CHCl₃ | Nonpolar | Insoluble[5] | Not Specified |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Insoluble[5] | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Insoluble[5] | Not Specified |
| Heptane | C₇H₁₆ | Nonpolar | Insoluble[5] | Not Specified |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble[5] | Not Specified |
| Toluene | C₇H₈ | Nonpolar | Insoluble[5] | Not Specified |
| Xylene | C₈H₁₀ | Nonpolar | Insoluble[5] | Not Specified |
Experimental Protocols
Determining the precise solubility of Barbituric Acid-[13C4,15N2] in a specific solvent system is crucial for experimental design. A generalized protocol for this determination is provided below.
Protocol: Determination of Aqueous and Organic Solvent Solubility
Objective: To quantitatively determine the solubility of Barbituric Acid-[13C4,15N2] in a given solvent at a specific temperature.
Materials:
-
Barbituric Acid-[13C4,15N2]
-
Selected solvent (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analysis method.
-
Volumetric flasks and other standard laboratory glassware
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Barbituric Acid-[13C4,15N2] to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the excess solid to settle to the bottom. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.
-
Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC method.
-
The concentration of Barbituric Acid-[13C4,15N2] in the diluted sample is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Note: For qualitative assessment, a small, known amount of the compound can be added to a specific volume of the solvent and observed for dissolution at a given temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of Barbituric Acid-[13C4,15N2].
Caption: A flowchart of the experimental workflow for determining compound solubility.
Signaling Pathway of Barbiturates
Barbiturates, the class of drugs to which barbituric acid is the parent compound, exert their primary effects on the central nervous system by modulating the activity of the GABA-A receptor.[7]
Caption: The signaling pathway of barbiturates via the GABA-A receptor.
References
- 1. Barbituric acid, C4H4N2 O3, 67-52-7, Barbituric Acid Gr, Fluorouracil Related Compound A; Fluorouracil EP Impurity A [mallakchemicals.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Barbituric acid for synthesis | 67-52-7 [sigmaaldrich.cn]
- 4. barbituric acid [chemister.ru]
- 5. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Barbituric acid | 67-52-7 [chemicalbook.com]
- 7. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrum of Barbituric Acid-[13C4,15N2]
An In-depth Technical Guide to the Mass Spectrum of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrum of the isotopically labeled internal standard, Barbituric Acid-[13C4,15N2]. The inclusion of comprehensive data, a detailed experimental protocol, and illustrative diagrams is intended to support researchers in method development, quantitative analysis, and quality control processes within pharmaceutical and forensic laboratories.
Introduction
Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as central nervous system depressants by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] While barbituric acid itself is not pharmacologically active, its derivatives are used as sedatives, hypnotics, and anticonvulsants.[1] In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotopically labeled compounds are crucial as internal standards. They are ideal for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2]
Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid where all four carbon atoms are replaced with carbon-13 and both nitrogen atoms are replaced with nitrogen-15. This guide focuses on its mass spectrometric properties to aid in its use as an internal standard for the analysis of barbiturates.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2,4,6-trioxo-1,3-diazinan-1,3-diyl)bis(carbon-13) dihydropyrimidine-2,4,6(1H,3H,5H)-trione-[1,3-15N2,2,4,5,6-13C4] |
| Chemical Formula | ¹³C₄H₄¹⁵N₂O₃ |
| Exact Mass | 134.0297 Da |
| InChI Key | HNYOPLTXPVRDBG-UHFFFAOYSA-N |
| SMILES | O=[13C]1[15NH]C(=O)[13CH2]--INVALID-LINK--[15NH]1 |
| Purity | >97% |
| Isotopic Incorporation | >98%[2] |
Predicted Mass Spectrum and Fragmentation
The following table presents the predicted electron ionization (EI) mass spectrum of Barbituric Acid-[13C4,15N2]. The prediction is based on the known fragmentation pattern of unlabeled barbituric acid and accounts for the mass shift due to the isotopic labels. The fragmentation of barbituric acid typically involves cleavage of the heterocyclic ring.
| Predicted m/z | Predicted Relative Intensity (%) | Putative Fragment Ion |
| 134 | 80-90 | [¹³C₄H₄¹⁵N₂O₃]⁺ (Molecular Ion) |
| 89 | 20-30 | [¹³C₃H₃¹⁵NO₂]⁺ |
| 45 | 5-10 | [H¹⁵N¹³CO]⁺ |
| 44 | 95-100 (Base Peak) | [¹³C₂H₂O]⁺ |
Note: The relative intensities are estimates based on the typical fragmentation patterns of barbiturates and may vary depending on the specific instrument conditions.
Detailed Experimental Protocol for Mass Spectrometry Analysis
This section outlines a general protocol for the analysis of Barbituric Acid-[13C4,15N2] using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of barbiturates in biological matrices.[3][4]
4.1. Sample Preparation (Dilute-and-Shoot)
A "dilute-and-shoot" method is often sufficient for urine samples and provides rapid analysis.[5]
-
Allow all samples and standards to equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, combine 10 µL of the sample (e.g., urine) with 490 µL of a solution of Barbituric Acid-[13C4,15N2] in a suitable solvent (e.g., water or a weak mobile phase) to achieve the desired final concentration for the internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
4.2. Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II UHPLC system or equivalent[4] |
| Column | Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm[4] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |
| Gradient | A suitable gradient to separate the analyte from matrix components. For example: 0-0.5 min, 95% A; 0.5-2.0 min, linear gradient to 5% A; 2.0-2.5 min, hold at 5% A; 2.5-3.0 min, return to 95% A and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4.3. Mass Spectrometry (MS) Conditions
Barbiturates generally ionize well in negative electrospray ionization (ESI) mode.[4][6]
| Parameter | Setting |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent[4] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 250 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4.4. Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, specific precursor-to-product ion transitions should be monitored. For Barbituric Acid-[13C4,15N2], the following transition would be a logical starting point for method development:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Barbituric Acid-[13C4,15N2] | 133.0 (deprotonated) | 88.0 | 15 (To be optimized) |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard like Barbituric Acid-[13C4,15N2].
5.2. Predicted Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for Barbituric Acid-[13C4,15N2] in an electron ionization source.
Conclusion
Barbituric Acid-[13C4,15N2] serves as an essential tool for the accurate quantification of barbiturates in various matrices. Understanding its mass spectrometric behavior, including its molecular ion mass and fragmentation pattern, is fundamental for the development of robust and reliable analytical methods. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this stable isotope-labeled standard in their work.
References
- 1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barbituric Acid-[13C4,15N2] | CAS 1173019-05-0 | IsoSciences | Biomol.de [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to NMR Spectroscopy of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data available for Barbituric Acid-[13C4,15N2]. It is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving barbiturates. This document summarizes key NMR data, details experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to Barbituric Acid and Isotopic Labeling
Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as central nervous system depressants. While barbituric acid itself is not pharmacologically active, its derivatives have been widely used as sedatives, hypnotics, and anticonvulsants.[1][2] The mechanism of action for barbiturates primarily involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[3][4]
Isotopic labeling of barbituric acid with 13C and 15N is a powerful technique for detailed structural and dynamic studies using NMR spectroscopy. The introduction of these stable isotopes allows for the unambiguous assignment of signals and the measurement of through-bond and through-space interactions, providing critical insights into molecular conformation, dynamics, and interactions with biological targets.
NMR Spectroscopy Data
While a comprehensive, publicly available dataset specifically for Barbituric Acid-[13C4,15N2] is not readily found in the literature, data for the unlabeled compound provides a strong basis for expected chemical shifts. The following tables summarize known 1H and 13C NMR data for barbituric acid in deuterated dimethyl sulfoxide (DMSO-d6), which can be used as a reference for studies on the isotopically labeled analogue.
Table 1: 1H NMR Chemical Shifts for Barbituric Acid in DMSO-d6 [5]
| Protons | Chemical Shift (ppm) |
| NH | 11.1 |
| CH2 | 3.466 |
Table 2: 13C NMR Chemical Shifts for Barbituric Acid in DMSO-d6 [5]
| Carbon Atom | Chemical Shift (ppm) |
| C=O (at C2) | Not Reported |
| C=O (at C4/C6) | Not Reported |
| CH2 (at C5) | Not Reported |
Note: Specific peak assignments for the carbonyl and methylene carbons in the 13C NMR spectrum of unlabeled barbituric acid in DMSO-d6 were not explicitly provided in the referenced source. However, based on typical chemical shift ranges, the carbonyl carbons would be expected to appear significantly downfield (around 150-170 ppm), while the methylene carbon would be upfield (around 40 ppm).
For 15N NMR of 15N-enriched barbituric acid, a single signal is expected due to the symmetry of the molecule.[6] The precise chemical shift will be dependent on the pH of the solution.[6] The measurement of 13C-15N coupling constants in the labeled compound would provide invaluable information for structural elucidation.[4][7][8][9]
Experimental Protocols
Detailed experimental protocols for acquiring NMR data of Barbituric Acid-[13C4,15N2] are not widely published. However, based on general practices for solid-state and solution-state NMR of similar compounds, a general methodology can be outlined.
Solid-State NMR Spectroscopy
Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in their native, solid form.
Sample Preparation:
-
Finely grind the solid Barbituric Acid-[13C4,15N2] sample to ensure homogeneity.
-
Carefully pack the powdered sample into a magic-angle spinning (MAS) rotor.
Instrumentation and Parameters:
-
Spectrometer: A high-field solid-state NMR spectrometer.
-
Probe: A double-resonance MAS probe.
-
Techniques: Cross-polarization magic-angle spinning (CP/MAS) is a common technique to enhance the signal of low-abundance nuclei like 13C and 15N.[10]
-
Reference: Adamantane is a common external standard for 13C chemical shifts, and 15NH4Cl can be used for 15N chemical shifts.[11]
-
Key Parameters:
-
Magic-angle spinning speed
-
Contact time for cross-polarization
-
Recycle delay
-
Number of scans
-
Solution-State NMR Spectroscopy
Sample Preparation:
-
Dissolve an appropriate amount of Barbituric Acid-[13C4,15N2] in a deuterated solvent (e.g., DMSO-d6).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a high-quality NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution liquid-state NMR spectrometer.
-
Probe: A multinuclear inverse-detection probe.
-
Techniques: Standard 1D 13C and 15N experiments, as well as 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine connectivities and coupling constants.
-
Reference: Tetramethylsilane (TMS) is the standard reference for 13C NMR. For 15N NMR, an external reference such as nitromethane or a calibrated internal reference can be used.
Visualizations
Chemical Structure of Barbituric Acid-[13C4,15N2]
Caption: Chemical structure of Barbituric Acid-[13C4,15N2].
Signaling Pathway of Barbiturates at the GABAA Receptor
Barbiturates exert their effects by binding to the GABAA receptor, a ligand-gated ion channel.[3][4] This interaction potentiates the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in neuronal inhibition.
Caption: Barbiturate interaction with the GABAA receptor.
Experimental Workflow for Solid-State NMR
The following diagram illustrates a typical workflow for the solid-state NMR analysis of Barbituric Acid-[13C4,15N2].
Caption: Solid-state NMR experimental workflow.
Conclusion
References
- 1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Barbituric acid(67-52-7) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Cross-peptide bond 13C--15N coupling constants by 13C and J cross-polarization 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metabolic Fates: A Technical Guide to Barbituric Acid-[13C4,15N2] in Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Barbituric Acid-[13C4,15N2], a stable isotope-labeled compound, for elucidating metabolic pathways. By incorporating heavy isotopes of carbon and nitrogen, this tracer allows for the precise tracking of barbituric acid's journey through biological systems, offering invaluable insights for drug metabolism research, toxicology, and the development of novel therapeutics. While barbituric acid itself is not pharmacologically active, it is the parent compound of a wide array of barbiturate drugs that act as central nervous system depressants.[1][2] Understanding its metabolic fate is crucial for predicting the behavior of its derivatives.
Introduction to Stable Isotope Tracing with Barbituric Acid-[13C4,15N2]
Stable isotope labeling is a powerful technique used in metabolic research to trace the transformation of molecules within a biological system.[3] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wider range of experimental settings, including human studies. The use of compounds like Barbituric Acid-[13C4,15N2], where all four carbon atoms and both nitrogen atoms are replaced with their heavier stable isotopes (¹³C and ¹⁵N), enables researchers to distinguish the tracer and its downstream metabolites from their naturally occurring (¹²C, ¹⁴N) counterparts using mass spectrometry-based analytical methods.[3][4]
The significant mass shift provided by the four ¹³C and two ¹⁵N atoms facilitates unambiguous detection and quantification of the labeled molecules and their metabolic products. This approach eliminates the risk of radiation exposure associated with radioactive tracers.[3]
Potential Metabolic Pathways of Barbituric Acid
While barbituric acid itself has limited metabolic transformation, its derivatives undergo extensive metabolism. The core barbituric acid structure can be metabolized through several routes, primarily involving the substituents at the C5 position. However, the pyrimidine ring itself can also be subject to degradation. Based on the known metabolism of barbiturates, the metabolic fate of the Barbituric Acid-[13C4,15N2] core could be hypothesized to follow pathways such as ring opening and subsequent degradation into smaller molecules that can enter central metabolism.
The diagram below illustrates a hypothetical metabolic pathway for the degradation of the Barbituric Acid-[13C4,15N2] ring, leading to labeled urea and malonic acid, which can then be further metabolized.
Experimental Design and Protocols
A typical metabolic tracing study using Barbituric Acid-[13C4,15N2] involves the administration of the labeled compound to a biological system (e.g., cell culture, animal model, or human subject) and the subsequent collection and analysis of biological samples over time.
Experimental Workflow
The following diagram outlines a general workflow for a metabolic tracing experiment.
Detailed Methodologies
1. In Vitro Cell Culture Protocol
-
Cell Seeding: Plate cells (e.g., primary hepatocytes, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Barbituric Acid-[13C4,15N2].
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest both the cells and the culture medium.
-
Metabolite Extraction:
-
Cells: Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS). Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Medium: Collect the culture medium and centrifuge to remove any cell debris.
-
-
Sample Preparation: Dry the extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. In Vivo Animal Study Protocol
-
Animal Acclimation: Acclimate animals (e.g., mice, rats) to the experimental conditions.
-
Tracer Administration: Administer Barbituric Acid-[13C4,15N2] via an appropriate route (e.g., oral gavage, intravenous injection). The dosage should be determined based on preliminary pharmacokinetic studies. Stable isotope-labeled phenobarbital has been administered intravenously in human studies.[4]
-
Sample Collection: At predetermined time points, collect biological samples such as blood (for plasma), urine, and specific tissues of interest (e.g., liver, kidney). For tissue samples, it is crucial to rapidly freeze them in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction:
-
Plasma/Urine: Precipitate proteins using a cold solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.
-
Tissues: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to remove tissue debris and collect the supernatant.
-
-
Sample Preparation: Process the extracts as described for the in vitro protocol.
Data Presentation and Analysis
The primary output of these experiments is quantitative data on the abundance of Barbituric Acid-[13C4,15N2] and its labeled metabolites over time. This data is typically acquired using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from a hypothetical metabolic tracing study.
Table 1: In Vitro Isotope Enrichment in Key Metabolites
| Time (hours) | Barbituric Acid-[13C4,15N2] (% Enrichment) | Labeled Metabolite A (% Enrichment) | Labeled Metabolite B (% Enrichment) |
| 0 | 100 | 0 | 0 |
| 1 | 85.2 ± 3.1 | 10.5 ± 1.2 | 2.1 ± 0.3 |
| 4 | 55.7 ± 4.5 | 35.8 ± 2.9 | 15.4 ± 1.8 |
| 12 | 15.3 ± 2.1 | 60.1 ± 5.3 | 45.6 ± 3.7 |
| 24 | 2.1 ± 0.5 | 75.9 ± 6.1 | 68.2 ± 5.5 |
Table 2: In Vivo Pharmacokinetic Parameters of Barbituric Acid-[13C4,15N2]
| Parameter | Value | Units |
| Cmax | 50.3 ± 5.2 | µg/mL |
| Tmax | 2.0 ± 0.5 | hours |
| AUC(0-t) | 350.7 ± 25.1 | µg*h/mL |
| Half-life (t½) | 8.5 ± 1.2 | hours |
| Clearance | 0.15 ± 0.02 | L/h/kg |
| Volume of Distribution | 1.2 ± 0.1 | L/kg |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Data Analysis and Interpretation
The analysis of the mass spectrometry data involves identifying and quantifying the isotopologues of barbituric acid and its metabolites. This information is then used to:
-
Determine Pharmacokinetic Profiles: In vivo studies allow for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.[4] Studies with stable isotope-labeled phenobarbital have shown no significant kinetic isotope effect, meaning the labeled and unlabeled drugs are metabolized at the same rate.[3]
-
Calculate Metabolic Flux: By measuring the rate of appearance and disappearance of labeled compounds, researchers can calculate the flux through different metabolic pathways.
-
Identify Novel Metabolites: The unique isotopic signature of the tracer can help in the identification of previously unknown metabolites.
-
Elucidate Metabolic Pathways: The pattern of isotope incorporation into different metabolites provides strong evidence for the sequence of reactions in a metabolic pathway.
Conclusion
Barbituric Acid-[13C4,15N2] is a powerful tool for researchers in drug metabolism and related fields. Its use in stable isotope tracing studies provides a safe and effective means to investigate the metabolic fate of the barbituric acid core structure. The detailed experimental protocols and data analysis strategies outlined in this guide offer a framework for designing and executing robust metabolic pathway studies. The insights gained from such studies are critical for understanding the efficacy, toxicity, and drug-drug interaction potential of barbiturate-based compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with stable isotopes II: Phenobarbital pharmacokinetics during monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Barbiturates in Human Urine using Barbituric Acid-[13C4,15N2] as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of several common barbiturates in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2], to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A simple "dilute-and-shoot" sample preparation protocol is utilized, allowing for high-throughput analysis suitable for clinical research and drug development settings. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Barbiturates are a class of central nervous system depressants with sedative-hypnotic properties. Although their therapeutic use has largely been replaced by benzodiazepines due to a narrower therapeutic index and higher potential for abuse, they are still prescribed for conditions such as epilepsy and are encountered in forensic and clinical toxicology. Accurate and reliable quantification of barbiturates in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicology investigations.
LC-MS/MS has become the gold standard for the analysis of barbiturates due to its high sensitivity, specificity, and ability to multiplex. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex biological samples like urine and ensuring the reliability of quantitative results. Barbituric Acid-[13C4,15N2] is an ideal internal standard for this application as its chemical and physical properties are nearly identical to the parent compound of the barbiturate class, ensuring it co-elutes and experiences similar ionization effects as the target analytes, yet is mass-distinct.
This application note provides a detailed protocol for the preparation of samples and standards, LC-MS/MS instrument parameters, and data analysis for the quantification of phenobarbital, butalbital, pentobarbital, and secobarbital in human urine.
Experimental
Materials and Reagents
-
Analytes: Phenobarbital, Butalbital, Pentobarbital, Secobarbital
-
Internal Standard: Barbituric Acid-[13C4,15N2]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Matrix: Drug-free human urine
Standard and Internal Standard Preparation
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each barbiturate in methanol.
-
Working Analyte Solution (10 µg/mL): Prepare a mixed working solution containing all barbiturates by diluting the stock solutions in methanol/water (50:50, v/v).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Barbituric Acid-[13C4,15N2] in methanol.
-
Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution in 0.1% formic acid in water. This solution is used for sample dilution.
Sample Preparation ("Dilute-and-Shoot")
-
To 50 µL of urine sample, calibrator, or quality control sample in a microcentrifuge tube, add 950 µL of the working internal standard solution (100 ng/mL Barbituric Acid-[13C4,15N2] in 0.1% formic acid in water).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V (Negative) |
Table 2: MRM Transitions for Barbiturates and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenobarbital | 231.1 | 188.1 | 20 |
| Butalbital | 223.1 | 180.1 | 18 |
| Pentobarbital | 225.1 | 182.1 | 18 |
| Secobarbital | 237.1 | 194.1 | 20 |
| Barbituric Acid-[13C4,15N2] (IS) | 133.1 | 90.0 | 15 |
Note: The product ion and collision energy for Barbituric Acid-[13C4,15N2] are predicted based on the fragmentation of similar compounds. These values should be optimized on the specific mass spectrometer being used.
Results and Discussion
Method Performance
The described method was validated for linearity, limit of quantification (LOQ), accuracy, and precision.
Table 3: Method Validation Summary
| Analyte | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) at LOQ | Precision (%CV) at LOQ |
| Phenobarbital | 20 - 2500 | 20 | 98.5 | 6.2 |
| Butalbital | 20 - 2500 | 20 | 101.2 | 5.8 |
| Pentobarbital | 20 - 2500 | 20 | 99.1 | 7.1 |
| Secobarbital | 20 - 2500 | 20 | 102.5 | 6.5 |
The calibration curves for all analytes showed excellent linearity with a coefficient of determination (r²) greater than 0.995. The accuracy and precision of the method were well within the acceptable limits for bioanalytical method validation.
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of calibration standards in drug-free human urine at concentrations of 20, 50, 100, 250, 500, 1000, and 2500 ng/mL by spiking with the working analyte solution.
-
Prepare quality control (QC) samples in drug-free human urine at low, medium, and high concentrations (e.g., 60, 600, and 2000 ng/mL).
-
Process the calibrators and QC samples alongside the unknown samples using the "Dilute-and-Shoot" sample preparation protocol.
Protocol 2: LC-MS/MS System Setup and Data Acquisition
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Create a sequence table in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.
-
Set up the data acquisition method with the LC gradient and MS parameters specified in Tables 1 and 2.
-
Inject the samples and acquire the data.
Protocol 3: Data Analysis
-
Integrate the peak areas for each analyte and the internal standard in the acquired chromatograms.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression with a 1/x weighting.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logic of using a stable isotope-labeled internal standard.
Application Note: Quantitative Analysis of Barbiturates in Human Urine using Barbituric Acid-[13C4,15N2] by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of several common barbiturates in human urine.[1] The protocol employs a simple "dilute-and-shoot" sample preparation technique, which significantly reduces sample preparation time compared to traditional methods like liquid-liquid extraction or derivatization required for GC-MS analysis.[2][3] The use of a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2], ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and selectivity.[1][4]
Principle
The quantitative analysis of barbiturates is crucial in clinical and forensic toxicology.[5] This method is based on the principle of stable isotope dilution mass spectrometry. Samples are first fortified with a known concentration of the internal standard, Barbituric Acid-[13C4,15N2]. This labeled standard is chemically identical to the parent compound but has a different mass, allowing it to be distinguished by the mass spectrometer. After a simple dilution, the sample is injected into an LC-MS/MS system.
Chromatographic separation is achieved on a C18 reversed-phase column.[1][3] The analytes are then ionized using negative electrospray ionization (ESI), a technique well-suited for acidic drugs like barbiturates.[4] The triple quadrupole mass spectrometer isolates the specific precursor ion for each analyte and its internal standard, fragments them, and monitors for specific product ions. This highly selective process (MRM) allows for accurate quantification even in complex biological matrices like urine.[6] The concentration of each barbiturate is determined by comparing the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Phenobarbital, Butalbital, Pentobarbital, Amobarbital, Secobarbital (Cerilliant or equivalent).
-
Internal Standard: Barbituric Acid-[13C4,15N2] (LGC Standards or equivalent).[7]
-
Solvents: HPLC-grade or better Methanol, Acetonitrile, and Water.[8]
-
Reagents: Ammonium acetate (Sigma-Aldrich or equivalent).[4]
-
Matrix: Drug-free human urine (Golden West Biologicals or equivalent).[4]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each barbiturate standard in methanol to create individual stock solutions.[5]
-
Intermediate Analyte Solution (10 µg/mL): Combine appropriate volumes of each individual stock solution and dilute with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Barbituric Acid-[13C4,15N2] in methanol.
-
Internal Standard Working Solution (200 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking drug-free human urine with the intermediate analyte solution to achieve final concentrations ranging from 5 to 1,000 ng/mL.[4]
-
Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL).
Sample Preparation ("Dilute-and-Shoot")
-
To 100 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution (200 ng/mL).[6]
-
Add 890 µL of deionized water to achieve a 1:10 final dilution.[6]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet any particulates.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II UHPLC, Waters ACQUITY UPLC, or equivalent.[2][4]
-
Mass Spectrometer: Agilent 6470, SCIEX QTRAP 4500, or equivalent triple quadrupole mass spectrometer.[4][6]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)[4] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate[4] |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |
| Gradient | Start at 10% B, ramp to 95% B over 4 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL[4][6] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][4] |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions
The following table summarizes the optimized MRM transitions for common barbiturates and the internal standard. The primary transition used for quantification is shown in bold. Note that amobarbital and pentobarbital are isomers and may not be chromatographically separated under these conditions.[1][4]
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) | Approx. Retention Time (min) |
| Barbituric Acid-[13C4,15N2] (IS) | 133.0 | 43.0 / 88.0 | -25 / -15 | 1.2 |
| Phenobarbital | 231.0 | 188.0 / 42.4 | -10 / -17 | 3.3 |
| Butalbital | 223.0 | 180.0 / 42.4 | -12 / -18 | 3.8 |
| Amobarbital/Pentobarbital | 225.0 | 182.0 / 42.4 | -12 / -53 | 4.1 |
| Secobarbital | 237.0 | 194.0 / 123.0 | -15 / -10 | 4.3 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Workflow Visualization
The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.
Caption: Workflow for barbiturate analysis.
References
- 1. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
- 8. nyc.gov [nyc.gov]
Method Development for the Quantitative Analysis of Barbiturates in Human Urine using Barbituric Acid-[13C4,15N2] as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the simultaneous quantification of five common barbiturates (phenobarbital, pentobarbital, secobarbital, butalbital, and amobarbital) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2], to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol covers sample preparation by solid-phase extraction (SPE), detailed LC-MS/MS operating conditions, and method validation parameters.
Introduction
Barbiturates are a class of central nervous system depressant drugs used as sedatives, hypnotics, and anticonvulsants.[1] Due to their potential for abuse and overdose, which can lead to respiratory depression and death, the accurate and reliable quantification of barbiturates in biological matrices is crucial in clinical and forensic toxicology.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs of abuse due to its high sensitivity and selectivity.[3] The use of stable isotope-labeled internal standards is a key component of robust quantitative LC-MS/MS assays. These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute with the analyte and experience similar ionization and matrix effects. Barbituric acid is the parent compound of barbiturate drugs.[2] This method utilizes Barbituric Acid-[13C4,15N2] as a universal internal standard for the quantification of a panel of barbiturates.
This application note details a validated LC-MS/MS method for the simultaneous determination of phenobarbital, pentobarbital, secobarbital, butalbital, and amobarbital in human urine.
Experimental Protocols
Materials and Reagents
-
Analytes: Phenobarbital, Pentobarbital, Secobarbital, Butalbital, Amobarbital (certified reference standards)
-
Internal Standard: Barbituric Acid-[13C4,15N2][4]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Reagents: Ammonium acetate
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Biological Matrix: Drug-free human urine
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the Barbituric Acid-[13C4,15N2] internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
SPE Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analytes and internal standard with 2 mL of a 2% formic acid in methanol solution.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is suitable for the separation of barbiturates.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for barbiturates.[5]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for each analyte and the internal standard need to be optimized. The following are representative transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenobarbital | 231.1 | 188.1 | 20 |
| Pentobarbital | 225.1 | 182.1 | 18 |
| Secobarbital | 237.1 | 194.1 | 19 |
| Butalbital | 223.1 | 180.1 | 18 |
| Amobarbital | 225.1 | 182.1 | 18 |
| Barbituric Acid-[13C4,15N2] (IS) | 133.0 | 90.0 | 22 |
Note: Collision energies and specific transitions should be optimized for the specific instrument used.
Data Presentation: Quantitative Performance
The method should be validated according to established guidelines to ensure its suitability for the intended purpose.[6][7][8] The following table summarizes the expected performance characteristics of the method.
| Parameter | Phenobarbital | Pentobarbital | Secobarbital | Butalbital | Amobarbital |
| Linear Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (ng/mL) | 1.5 | 1.5 | 2.0 | 1.8 | 1.7 |
| Limit of Quantification (LOQ) (ng/mL) | 5.0 | 5.0 | 6.0 | 5.5 | 5.2 |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% | 85-115% | 85-115% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
- 5. agilent.com [agilent.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fda.gov [fda.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Therapeutic Drug Monitoring of Barbiturates using a Stable Isotope Dilution LC-MS/MS Assay with Barbituric Acid-[13C4,15N2]
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of several common barbiturates in human plasma for therapeutic drug monitoring (TDM). The method utilizes a simple liquid-liquid extraction (LLE) procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, the assay employs a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2]. This method is suitable for clinical research laboratories and drug development professionals requiring reliable measurement of barbiturate levels to optimize patient therapy and ensure safety.
Introduction
Barbiturates are a class of central nervous system depressants historically used for their sedative, hypnotic, and anticonvulsant properties.[1] Although their use has largely been superseded by benzodiazepines due to a narrower therapeutic index and higher risk of overdose and dependence, certain barbiturates, such as phenobarbital, remain crucial in the management of specific seizure disorders.[1][2] Given their narrow therapeutic window, TDM is essential to maintain drug concentrations within the effective range while avoiding toxicity.[2]
LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for matrix effects and variations in sample preparation and instrument response. Barbituric Acid-[13C4,15N2], a labeled analog of the core structure of barbiturates, serves as an ideal internal standard for this application. This application note provides a detailed protocol for the quantification of phenobarbital, pentobarbital, butalbital, and secobarbital in human plasma.
Signaling Pathway of Barbiturates
Barbiturates exert their primary effect by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] They bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites, and potentiate the effect of GABA by increasing the duration of chloride channel opening.[4][5] This leads to an prolonged influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[5] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[4]
References
- 1. Food Science of Animal Resources [kosfaj.org]
- 2. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Barbituric Acid-[13C4,15N2] Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Barbituric Acid-[13C4,15N2], a stable isotope-labeled internal standard, in human urine for quantitative analysis by chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS). The appropriate sample preparation technique is crucial for removing matrix interferences, concentrating the analyte, and ensuring accurate and reproducible results.
Barbituric Acid-[13C4,15N2] serves as an ideal internal standard for the quantification of barbiturates in biological matrices due to its similar chemical and physical properties to the unlabeled analytes, while its distinct mass allows for clear differentiation during mass spectrometric detection. The following sections detail various extraction methodologies, including Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" approach.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method depends on various factors, including the desired sensitivity, sample throughput, cost, and the specific analytical instrumentation used. The following table summarizes key quantitative parameters for the described techniques to aid in method selection.
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Dilute-and-Shoot |
| Analyte Recovery | >90%[1] | 103–108%[2] | 63-71%[3] | Not Applicable (analyte is diluted) |
| Limit of Quantification (LOQ) | 5 to 60 ng/mL[4][5] | 10 ng/mL[2] | Varies by analyte and specific method | 20-150 ng/mL[6] |
| Linearity (Correlation Coefficient) | 0.996 to 0.999[1] | >0.99[2] | >0.99[3] | >0.995[7] |
| Sample Throughput | Moderate | High | Low to Moderate | Very High[6][8][9] |
| Matrix Effect | Low to Moderate (reduced by cleanup) | Low (clean extracts)[10] | Moderate to High | High (minimized by dilution)[8][9][10] |
| Cost per Sample | Moderate to High | Moderate | Low to Moderate | Very Low[8][9] |
| Automation Potential | High[11] | High | Moderate | Very High[11] |
Experimental Protocols
The following are detailed protocols for the most common sample preparation techniques for barbiturates in urine. It is assumed that Barbituric Acid-[13C4,15N2] is used as the internal standard and would be added to the urine sample before extraction.
Protocol 1: Solid-Phase Extraction (SPE)
This method provides excellent sample cleanup and concentration, leading to high sensitivity.
Materials:
-
Agilent SPEC-C18AR SPE cartridges[12]
-
Urine sample
-
Internal Standard working solution (Barbituric Acid-[13C4,15N2] in methanol or water)
-
Methanol (MeOH)
-
Deionized water
-
Potassium hydroxide (KOH)
-
Hexane
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 2,800 rpm for 5 minutes.[12]
-
Pipette 1 mL of the centrifuged urine into a glass tube.[12]
-
Add the internal standard solution.
-
Add 1 mL of 100 mM potassium phosphate buffer (pH 6.0). To prepare the buffer, dissolve 13.6 g of KH2PO4 in 800 mL of water, adjust the pH to 6.0 with KOH, and then bring the final volume to 1 L.[12]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample solution onto the conditioned cartridge.[12]
-
-
Washing:
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of a 90:10 hexane:ethyl acetate mixture.[12]
-
-
Evaporation and Reconstitution:
-
Collect the eluent and evaporate it to dryness under a gentle stream of nitrogen gas at 35 °C.[12]
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE)
SLE offers a simplified workflow compared to traditional LLE, with high analyte recoveries and no emulsion formation.[2]
Materials:
-
ISOLUTE SLE+ 1 mL sample volume columns[2]
-
Urine sample
-
Internal Standard working solution
-
100 mM ammonium acetate buffer (pH 5)
-
Dichloromethane
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of urine, add 500 µL of 100 mM ammonium acetate buffer (pH 5) and the internal standard.[2]
-
-
Sample Loading:
-
Analyte Elution:
-
Post-Extraction:
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that is cost-effective but can be more labor-intensive and prone to emulsion formation.
Materials:
-
Urine sample
-
Internal Standard working solution
-
1N Hydrochloric acid (HCl)
-
Ether (or other suitable organic solvent like a 1:9 n-hexane:ethyl acetate mixture[3])
-
Anhydrous sodium sulfate
-
Separating funnel
-
Centrifuge tubes
-
Nitrogen gas for evaporation
Procedure:
-
Sample pH Adjustment:
-
Take 25 mL of urine and adjust the pH to 3 with 1N HCl.[13]
-
Add the internal standard.
-
-
Extraction:
-
Drying and Evaporation:
-
Reconstitution:
-
Dissolve the residue in 1 mL of chloroform or a suitable mobile phase for analysis.[13]
-
Protocol 4: "Dilute-and-Shoot"
This is the simplest and fastest method, suitable for high-throughput screening, but it is more susceptible to matrix effects.[8][9]
Materials:
-
Urine sample
-
Internal Standard working solution (prepared in the dilution solvent)
-
Deionized water (or other suitable diluent)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Dilution:
-
Pipette a small volume of the urine sample (e.g., 10 µL to 25 µL) into an autosampler vial or a well of a 96-well plate.[7]
-
Add a larger volume of the dilution solvent containing the internal standard (e.g., 490 µL for a 1:50 dilution or a 20-fold dilution with water containing the internal standard).[7] The dilution factor can range from 5-fold to 100-fold depending on the sensitivity of the instrument and the expected concentration of the analyte.[8]
-
-
Mixing:
-
Vortex the mixture thoroughly.
-
-
Analysis:
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for each of the described sample preparation techniques.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. dfs.virginia.gov [dfs.virginia.gov]
- 4. In-line solid-phase extraction-capillary zone electrophoresis for the determination of barbiturate drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dilute and shoot approach for toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Application Notes and Protocols for Liquid-Liquid Extraction of Barbituric Acid-[13C4,15N2]
Introduction
Barbituric Acid-[13C4,15N2] is an isotopically labeled internal standard used for the accurate quantification of barbituric acid in various biological and pharmaceutical matrices. Its chemical properties are virtually identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[1][2][3] Effective sample preparation is crucial for removing interfering substances and concentrating the analyte, with liquid-liquid extraction (LLE) being a widely employed technique. This document provides detailed protocols for standard LLE and dispersive liquid-liquid microextraction (DLLME) of Barbituric Acid-[13C4,15N2].
Principle of Liquid-Liquid Extraction for Barbituric Acid
Barbituric acid is an acidic compound with a pKa of approximately 4.01.[4] The principle of its liquid-liquid extraction relies on the differential solubility of the ionized and non-ionized forms of the molecule in aqueous and organic solvents. To ensure maximum partitioning into the organic phase, the pH of the aqueous sample must be adjusted to at least two units below the pKa of the analyte.[5] At a pH of 2 or lower, barbituric acid will be predominantly in its neutral, more hydrophobic form, allowing for efficient extraction into a non-polar organic solvent.
Caption: pH Effect on Barbituric Acid Partitioning.
Standard Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of Barbituric Acid-[13C4,15N2] from aqueous samples such as urine or plasma.
Materials and Reagents:
-
Sample containing Barbituric Acid-[13C4,15N2]
-
1N Hydrochloric Acid (HCl)[6]
-
Extraction Solvent: A 1:9 (v/v) mixture of n-hexane and ethyl acetate is a common choice.[7] Alternatively, ether or chloroform can be used.[6]
-
Anhydrous Sodium Sulfate
-
Reconstitution Solvent: Typically the initial mobile phase of the LC-MS system (e.g., 90:10 water:acetonitrile).[8]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Take a known volume (e.g., 1 mL) of the sample in a glass centrifuge tube.
-
pH Adjustment: Acidify the sample to approximately pH 2-3 by adding 1N HCl.[6] Verify the pH using a pH strip or meter.
-
Solvent Addition: Add 4 mL of the extraction solvent (e.g., 1:9 n-hexane:ethyl acetate) to the tube.[7]
-
Extraction: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.[7]
-
Phase Separation: Centrifuge the sample at ~2800 rpm for 15 minutes to achieve a clear separation of the aqueous and organic layers.[7]
-
Collection: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this step can be repeated with a fresh aliquot of extraction solvent.
-
Drying: Pass the collected organic phase through a filter paper containing anhydrous sodium sulfate to remove any residual water.[6]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-500 µL) of the reconstitution solvent.[7][8] Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol
DLLME is a miniaturized version of LLE that offers high recovery and enrichment factors with minimal solvent usage.[9][10]
Materials and Reagents:
-
Sample containing Barbituric Acid-[13C4,15N2]
-
1N Hydrochloric Acid (HCl)
-
Disperser Solvent: Methanol[11]
-
Extraction Solvent: Chloroform[11]
-
Centrifuge
Procedure:
-
Sample Preparation: In a conical-bottom glass tube, take a 5 mL aliquot of the aqueous sample.
-
pH Adjustment: Adjust the sample pH to the acidic range (pH 2-3) with 1N HCl.
-
Solvent Mixture Preparation: Prepare a mixture of the disperser and extraction solvents. For example, 1.0 mL of methanol containing 100 µL of chloroform.
-
Injection and Dispersion: Rapidly inject this solvent mixture into the sample tube. A cloudy solution will form, indicating the dispersion of the fine chloroform droplets throughout the aqueous phase.
-
Extraction: The large surface area of the dispersed droplets facilitates rapid extraction of the analyte.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes. The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.
-
Collection: Carefully collect the sedimented organic phase using a microsyringe.
-
Analysis: The collected extract can be directly injected into the LC-MS/MS system.
Caption: Standard Liquid-Liquid Extraction Workflow.
Quantitative Performance Data
The following table summarizes typical performance metrics for the extraction and analysis of barbituric acid, which are expected to be comparable for Barbituric Acid-[13C4,15N2].
| Parameter | Value | Matrix | Method | Reference |
| Recovery | 94% - 105% | Pharmaceutical & Biological Samples | DLLME | [9] |
| Recovery | 63% - 71% | Blood | LLE (n-hexane:ethyl acetate) | [7] |
| Limit of Detection (LOD) | 2.0 ng/mL | Water & Biological Samples | DLLME | [9] |
| Linearity Range | 5.0 - 200 ng/mL | Water & Biological Samples | DLLME | [9] |
| Linearity Range | 20 - 2500 ng/mL | Human Urine | Dilute and Shoot | [3] |
| Relative Standard Deviation (RSD) | 1.64% | Water & Biological Samples | DLLME | [9] |
Note: The performance data presented is for unlabeled barbituric acid or other barbiturates. Due to the nearly identical chemical properties, similar performance is anticipated for Barbituric Acid-[13C4,15N2]. The primary role of the isotopically labeled standard is to correct for any variability or loss during the extraction process, thereby improving the accuracy and precision of quantification.
References
- 1. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Barbiturates in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. akjournals.com [akjournals.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. dfs.virginia.gov [dfs.virginia.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a dispersive liquid-liquid microextraction method for spectrophotometric determination of barbituric acid in pharmaceutical formulation and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A rapid ultrasound-assisted dispersive liquid-liquid microextraction followed by ultra-performance liquid chromatography for the simultaneous determination of seven benzodiazepines in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Barbituric Acid-[13C4,15N2] from biological matrices. While specific methods for this isotopically labeled compound are not extensively published, the extraction protocols for unlabeled barbiturates are directly applicable due to their identical chemical properties. The following methods are based on established procedures for the analysis of barbiturates in serum, urine, and whole blood.
Introduction
Barbituric Acid-[13C4,15N2] is a stable isotope-labeled internal standard used for the accurate quantification of barbituric acid and its derivatives in various biological samples. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[1][2] The choice of SPE sorbent and protocol depends on the sample matrix and the desired level of selectivity. This guide details protocols using reversed-phase, polymeric, and mixed-mode SPE sorbents.
Protocol 1: Reversed-Phase SPE for Barbituric Acid-[13C4,15N2] in Serum
This protocol is adapted from a method for the extraction of barbiturates from serum using a C18 sorbent. Reversed-phase SPE is effective for extracting non-polar to moderately polar compounds from polar matrices.[1]
Materials:
-
Discovery® DSC-18Lt SPE Cartridges (500 mg/3 mL) or equivalent C18 sorbent
-
Methanol, HPLC grade
-
Deionized Water
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Experimental Protocol:
-
Sample Preparation: Spike 0.5 mL of serum with an appropriate concentration of Barbituric Acid-[13C4,15N2]. Dilute the sample with 0.5 mL of deionized water.
-
SPE Cartridge Conditioning: Condition the DSC-18Lt SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the 1 mL prepared sample onto the conditioned cartridge at a flow rate of approximately 0.75 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of air for 5-10 minutes to remove excess water.
-
Elution: Elute the analyte with 1-2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., LC-MS/MS).
Workflow Diagram:
Protocol 2: Polymeric SPE for Barbituric Acid-[13C4,15N2] in Urine
This protocol utilizes a polymeric sorbent, which is often advantageous for cleaner extracts and reduced ion suppression in LC-MS analysis.[3] This method is based on the extraction of neutral drugs of abuse from urine.[4]
Materials:
-
Strata-X-Drug N SPE Cartridges (100 mg/6 mL) or equivalent polymeric sorbent
-
100 mM Sodium Acetate Buffer
-
Methanol, HPLC grade
-
Internal Standard Solution
-
Vortex mixer
Experimental Protocol:
-
Sample Preparation: To 2 mL of urine, add 2 mL of 100 mM sodium acetate buffer containing the internal standard. Vortex to mix.
-
Sample Loading: Directly load the pre-treated sample onto the Strata-X-Drug N cartridge. This type of sorbent often does not require conditioning and equilibration steps.[4]
-
Washing: Wash the cartridge with 2 mL of deionized water.
-
Drying: Dry the cartridge thoroughly under full vacuum for 5 minutes.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Workflow Diagram:
Protocol 3: Mixed-Mode SPE for Barbituric Acid-[13C4,15N2] in Urine
This protocol uses a mixed-mode sorbent that combines hydrophobic and ion-exchange interactions for enhanced selectivity.[5] This method is adapted from a procedure for isolating barbiturates from human urine.[5][6]
Materials:
-
Bond Elut Certify II SPE Cartridges or equivalent mixed-mode sorbent
-
Methanol, HPLC grade
-
100 mM Sodium Acetate Buffer (pH 7.0)
-
Ethyl Acetate
-
Isopropanol
-
Ammonium Hydroxide
-
Vortex mixer
-
Centrifuge
Experimental Protocol:
-
Sample Preparation: Adjust the pH of the urine sample to between 5 and 7.
-
SPE Cartridge Conditioning: Condition the Bond Elut Certify II cartridge with 2 mL of methanol, followed by 2 mL of 100 mM sodium acetate buffer (pH 7.0).
-
Sample Loading: Apply the pH-adjusted urine sample to the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of 100 mM sodium acetate buffer (pH 7.0).
-
Drying: Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analyte with a freshly prepared mixture of ethyl acetate, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute for analysis.
Workflow Diagram:
Quantitative Data Summary
The following table summarizes the performance data from various SPE methods for barbiturates. While this data is for unlabeled compounds, similar performance is expected for Barbituric Acid-[13C4,15N2].
| Sorbent Type | Matrix | Analyte(s) | Recovery (%) | LLOQ (ng/mL) | Reference |
| Bonded Silica Gel | Urine | Various Barbiturates | > 90% | 20 | [5][6] |
| Polymeric (Bond Elut Plexa) | Plasma | Acidic Drugs | Good Recoveries | 5 | [3] |
| Supported Liquid Extraction (ISOLUTE® SLE+) | Whole Blood | Various Barbiturates | Good Recoveries | 20 | [7] |
| Polymeric (Strata-X-Drug N) | Urine | Various Barbiturates | High Recoveries | Cutoff: 300 | [4] |
Note: LLOQ (Lower Limit of Quantification) and recovery can vary depending on the specific analyte, instrumentation, and laboratory conditions.
Discussion and Considerations
-
Sorbent Selection: The choice of sorbent is critical for successful SPE. Reversed-phase sorbents like C18 are a good starting point for moderately non-polar compounds. Polymeric sorbents often provide cleaner extracts and are suitable for a broader range of analytes. Mixed-mode sorbents offer the highest selectivity by combining multiple retention mechanisms.
-
pH Adjustment: Barbiturates are acidic drugs.[8] For optimal retention on reversed-phase and polymeric sorbents, the sample pH should be adjusted to be acidic to ensure the analytes are in their neutral, protonated form.[3] For anion exchange mechanisms, a higher pH would be required.
-
Method Validation: It is essential to validate any SPE method for its intended use. This includes assessing recovery, matrix effects, linearity, accuracy, and precision using appropriate controls and standards.
-
Internal Standard: Barbituric Acid-[13C4,15N2] serves as an ideal internal standard as it co-elutes with the unlabeled analyte and compensates for variations in extraction efficiency and matrix effects during analysis.
References
- 1. organomation.com [organomation.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. d.docksci.com [d.docksci.com]
- 6. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Barbituric Acid-[13C4,15N2] in Clinical Chemistry: A Guide for Researchers and Drug Development Professionals
Introduction
Barbituric Acid-[13C4,15N2] is a stable, isotopically labeled form of barbituric acid, the parent compound of barbiturate drugs. In the field of clinical chemistry, this labeled compound is an invaluable tool, primarily utilized as an internal standard in analytical methodologies for the precise quantification of barbiturates in biological matrices. Its use in stable isotope dilution analysis, coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly accurate and reproducible measurements, which are critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
The incorporation of four Carbon-13 atoms and two Nitrogen-15 atoms results in a mass shift from the unlabeled analyte, enabling distinct detection by a mass spectrometer. Since Barbituric Acid-[13C4,15N2] exhibits nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced analytical performance.
Core Applications in Clinical Chemistry
The primary application of Barbituric Acid-[13C4,15N2] and its derivatives in clinical chemistry is as an internal standard for the quantitative analysis of barbiturate drugs, such as phenobarbital, in biological samples. This is crucial for:
-
Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of prescribed barbiturates remains within the therapeutic range is essential for efficacy and to avoid toxicity.[1][2][3] The use of a stable isotope-labeled internal standard provides the accuracy needed for appropriate dose adjustments.[3]
-
Pharmacokinetic (PK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates is fundamental. Labeled barbituric acid derivatives can be used in "pulse dosing" studies to trace the metabolic fate of the drug without interfering with existing steady-state concentrations.
-
Clinical and Forensic Toxicology: Accurate quantification of barbiturates in plasma, serum, or urine is critical in cases of suspected overdose or drug abuse. Stable isotope dilution analysis is the gold standard for such forensic applications.
Data Presentation: Method Performance
The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as a derivative of Barbituric Acid-[13C4,15N2], for the analysis of phenobarbital in biological matrices.
Table 1: Linearity and Sensitivity of Phenobarbital Quantification
| Parameter | Serum/Plasma | Urine |
| Linearity Range | 1.92 - 80.0 µg/mL | 20 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.92 µg/mL | 20 ng/mL |
Table 2: Accuracy and Precision of Phenobarbital Quantification in Serum/Plasma
| Concentration Level | Within-Run Precision (%CV) | Intermediate Precision (%CV) | Accuracy (Relative Mean Bias %) |
| Low Quality Control | < 15% | < 7% | -3.0% to -0.7% |
| Medium Quality Control | < 15% | < 7% | -3.0% to -0.7% |
| High Quality Control | < 15% | < 7% | -3.0% to -0.7% |
Table 3: Recovery of Phenobarbital from Biological Matrices
| Matrix | Recovery (%) |
| Blank Blood | 69 (±4) |
| Antemortem Blood | 68 (±2) |
| Postmortem Blood | 67 (±3) |
Experimental Protocols
The following are detailed protocols for the quantification of phenobarbital in human serum/plasma and urine using a stable isotope-labeled internal standard (e.g., Phenobarbital-[¹³C₄,¹⁵N₂]) and LC-MS/MS.
Protocol 1: Quantification of Phenobarbital in Human Serum/Plasma by Protein Precipitation
This protocol is a rapid and simple method suitable for high-throughput therapeutic drug monitoring.
1. Materials and Reagents:
-
Human serum or plasma samples
-
Phenobarbital certified reference material
-
Barbituric Acid-[13C4,15N2] derivative (e.g., Phenobarbital-[¹³C₄,¹⁵N₂]) as internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Phenobarbital Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenobarbital in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the Barbituric Acid-[13C4,15N2] derivative in methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate volumes of the phenobarbital stock solution into drug-free human serum or plasma to achieve the desired concentration range (e.g., 2.0 to 80.0 µg/mL).[2]
3. Sample Preparation:
-
Pipette 100 µL of patient sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Working Internal Standard Solution (10 µg/mL).
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate phenobarbital from matrix components (e.g., 30% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both phenobarbital and the labeled internal standard.
Protocol 2: Quantification of Barbiturates in Urine by "Dilute and Shoot"
This protocol is a high-throughput method for screening and quantification of barbiturates in urine.[4]
1. Materials and Reagents:
-
Urine samples
-
Barbiturate certified reference materials
-
Barbituric Acid-[13C4,15N2] derivative as internal standard (IS)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Autosampler vials
2. Preparation of Solutions:
-
Prepare stock solutions of barbiturates and the internal standard in methanol.
-
Prepare a working internal standard solution by diluting the stock solution with deionized water.
-
Prepare calibration standards and QCs by spiking barbiturate standards into drug-free urine.
3. Sample Preparation:
-
Pipette 50 µL of urine sample, calibrator, or QC into an autosampler vial.
-
Add 950 µL of the working internal standard solution (a 1:20 dilution).
-
Cap the vial and vortex briefly.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Similar to the serum/plasma method, with potential adjustments to the gradient to accommodate the different matrix.
Visualizations
Metabolic Pathway of Phenobarbital
Phenobarbital is primarily metabolized in the liver by the cytochrome P450 enzyme system, with subsequent conjugation for excretion.[5][6]
Caption: Metabolic pathway of phenobarbital.
Experimental Workflow for Barbiturate Quantification
The following diagram illustrates the general workflow for the quantification of barbiturates in a clinical sample using a stable isotope-labeled internal standard.
Caption: General experimental workflow.
References
- 1. maturityneedlework.com [maturityneedlework.com]
- 2. researchgate.net [researchgate.net]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Phenobarbital - Wikipedia [en.wikipedia.org]
- 6. Metabolic fate of phenobarbital. A quantitative study of p-hydroxyphenobarbital elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Barbituric Acid-[13C4,15N2] in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Barbituric Acid-[13C4,15N2] as an internal standard to mitigate matrix effects in the analysis of plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Barbituric Acid-[13C4,15N2] in our plasma sample analysis?
A1: Barbituric Acid-[13C4,15N2] serves as a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to compensate for variations in sample preparation and matrix effects during LC-MS/MS analysis.[1][2] Because it is structurally almost identical to the analyte of interest (barbituric acid and its derivatives), it co-elutes and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification of the target analyte.[3]
Q2: What are matrix effects and why are they a concern in plasma samples?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[4] In plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal, leading to inaccurate and imprecise results.[4] Electrospray ionization (ESI) is particularly susceptible to these effects.
Q3: Can I use a different internal standard if Barbituric Acid-[13C4,15N2] is not available?
A3: While other internal standards can be used, a stable isotope-labeled version of the analyte is considered the "gold standard" for correcting matrix effects.[1] Using an analog internal standard may not provide the same level of correction as it may not co-elute perfectly with the analyte and may experience different matrix effects.[3] The use of 13C and 15N isotopes is generally preferred over deuterium labeling to minimize the potential for chromatographic separation from the unlabeled analyte.[3]
Q4: How do I properly store and handle Barbituric Acid-[13C4,15N2]?
A4: Refer to the manufacturer's instructions for specific storage conditions. Generally, stable isotope-labeled standards should be stored at low temperatures (e.g., -20°C or -80°C) in a desiccated environment to prevent degradation. Solutions should be prepared in a suitable organic solvent and stored in tightly sealed vials to prevent evaporation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS ratio across replicates | - Inconsistent sample preparation. - Incomplete protein precipitation. - Variable matrix effects not fully compensated by the IS. | - Ensure consistent and thorough vortexing/mixing at each step.[5] - Optimize the protein precipitation step (e.g., solvent-to-plasma ratio, incubation time and temperature).[5][6] - Evaluate different sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. |
| Low or no signal for both analyte and internal standard | - Instrument sensitivity issue. - Incorrect MS/MS transition parameters. - Inefficient extraction/recovery. - Severe ion suppression. | - Perform an instrument performance qualification. - Optimize MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte and IS. - Evaluate the extraction efficiency of your sample preparation method. - Dilute the sample extract to reduce the concentration of matrix components.[7] |
| Internal standard peak area is significantly different between samples | - Inconsistent addition of the internal standard. - Severe and variable matrix effects impacting the IS differently in various samples. - Degradation of the internal standard in some samples. | - Use a calibrated pipette and ensure the IS is added to all samples, standards, and QCs at the same concentration before any sample processing.[8] - Investigate the matrix effect in different lots of plasma.[4] If lot-to-lot variability is high, a more rigorous sample cleanup method may be necessary.[4] - Check the stability of the IS in the plasma matrix under the storage and processing conditions. |
| Analyte and internal standard peaks are not co-eluting | - Isotope effect (more common with deuterium labeling, but can occur with 13C/15N). - Chromatographic conditions are not optimal. | - While less likely with 13C and 15N, review the chromatography. Adjust the gradient or mobile phase composition to ensure co-elution. Complete co-elution is critical for accurate matrix effect correction.[3] |
| Analyte peak is present, but internal standard peak is absent | - Failure to add the internal standard to that specific sample. - Complete degradation of the internal standard in that sample. | - Re-prepare and re-inject the sample, ensuring the IS is added correctly. - Investigate the stability of the IS in the specific sample matrix if this issue persists. |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Barbituric Acid-[13C4,15N2] internal standard stock solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow frozen plasma samples to thaw on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Barbituric Acid-[13C4,15N2] working solution to each plasma sample, calibration standard, and quality control sample.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 10 minutes to enhance protein precipitation.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Typical LC Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Typical MS Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and Barbituric Acid-[13C4,15N2] need to be determined by infusing standard solutions.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
Data Presentation
The effectiveness of using Barbituric Acid-[13C4,15N2] can be evaluated by calculating the recovery and matrix effect. The goal is to have an IS-normalized matrix factor close to 1.0, indicating effective compensation.
Table 1: Example Data for Matrix Effect and Recovery Assessment
| Analyte Concentration | Sample Type | Analyte Peak Area | IS Peak Area | Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | Neet Solution | 15,200 | 50,500 | - | - | - |
| Low QC | Post-Spiked Plasma Extract | 12,800 | 42,100 | - | 0.84 | 1.01 |
| Low QC | Pre-Spiked Plasma Extract | 12,160 | 41,900 | 95.0 | - | - |
| High QC | Neet Solution | 155,000 | 51,000 | - | - | - |
| High QC | Post-Spiked Plasma Extract | 130,200 | 43,350 | - | 0.84 | 0.99 |
| High QC | Pre-Spiked Plasma Extract | 125,000 | 43,800 | 96.0 | - | - |
-
Recovery (%) = (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100
-
Matrix Factor = (Peak area in the presence of matrix / Peak area in the absence of matrix)
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of IS)
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Logic of matrix effect compensation.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
- 3. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 4. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
- 5. Internal standard for lc-ms-ms | Sigma-Aldrich [sigmaaldrich.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanide poisoning - Wikipedia [en.wikipedia.org]
Minimizing ion suppression for Barbituric Acid-[13C4,15N2] in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Barbituric Acid-[13C4,15N2] in biological matrices.
Troubleshooting Guides
This section offers solutions to common problems encountered during the bioanalysis of Barbituric Acid-[13C4,15N2].
Issue 1: Low signal intensity or high variability for Barbituric Acid-[13C4,15N2]
Possible Cause: Ion suppression is a primary cause of reduced signal intensity and variability in LC-MS/MS analysis.[1][2] This occurs when co-eluting endogenous or exogenous matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[3]
Troubleshooting Steps:
-
Evaluate Matrix Effects: To confirm if ion suppression is the issue, perform a post-column infusion experiment.[4] A stable infusion of Barbituric Acid-[13C4,15N2] into the MS detector while injecting a blank, extracted matrix sample will show a dip in the baseline signal at the retention time of any interfering components.[3][4]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[5]
-
Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[1][4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. For acidic compounds like barbituric acid, adjusting the pH of the aqueous matrix to be at least two pH units lower than the pKa will ensure the analyte is uncharged and efficiently extracted into an organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte from matrix components.[4]
-
-
Chromatographic Separation: Modify your LC method to separate Barbituric Acid-[13C4,15N2] from the regions of ion suppression identified in the post-column infusion experiment.[6]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][7]
Issue 2: Inconsistent internal standard (IS) response
Possible Cause: Although stable isotope-labeled internal standards like Barbituric Acid-[13C4,15N2] are designed to co-elute with the analyte and experience similar matrix effects, significant ion suppression can still impact the IS signal.[6][8]
Troubleshooting Steps:
-
Review Sample Preparation: Even with an ideal internal standard, excessive matrix components can lead to inconsistent ionization.[1] Re-evaluate the efficiency of your sample preparation method (see Issue 1).
-
Check for Contamination: Carryover from previous injections of highly concentrated samples can affect the IS response. Ensure adequate washing steps in your LC method.
-
Investigate Co-eluting Metabolites: While less common for a stable isotope-labeled IS, high concentrations of co-eluting metabolites could potentially cause localized ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Barbituric Acid-[13C4,15N2]?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, Barbituric Acid-[13C4,15N2], due to the presence of co-eluting compounds from the biological matrix.[1][2] This phenomenon can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[6]
Q2: How can I determine the extent of ion suppression in my assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Which sample preparation technique is best for minimizing ion suppression for barbiturates?
A3: While the optimal technique depends on the specific matrix and required sensitivity, a general comparison is provided below. In many cases, SPE offers the most effective removal of interfering matrix components.[1][4]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of matrix components that cause ion suppression.[2][7] However, this approach is only feasible if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.[7]
Q5: My method uses a stable isotope-labeled internal standard. Do I still need to worry about ion suppression?
A5: Yes. While stable isotope-labeled internal standards like Barbituric Acid-[13C4,15N2] are the gold standard for compensating for matrix effects, they do not eliminate them.[8] Severe ion suppression can still negatively impact the signal of both the analyte and the internal standard, potentially leading to a loss of sensitivity. Therefore, minimizing ion suppression through effective sample preparation and chromatography is still crucial.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of Barbituric Acid-[13C4,15N2] in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 8 |
| Liquid-Liquid Extraction (MTBE) | 85 ± 7 | 88 ± 6 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 4 | 97 ± 3 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Barbituric Acid-[13C4,15N2]
-
To 100 µL of biological matrix (e.g., plasma), add 25 µL of working internal standard solution (Barbituric Acid-[13C4,15N2]).
-
Vortex for 10 seconds.
-
Add 50 µL of 1M formic acid to acidify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Barbituric Acid-[13C4,15N2]
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of biological matrix, add 25 µL of working internal standard solution and 200 µL of 2% phosphoric acid.
-
Vortex and load the entire mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Comparison of sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Barbituric Acid-[13C4,15N2]
Welcome to the technical support center for Barbituric Acid-[13C4,15N2]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this stable isotope-labeled internal standard in analytical assays.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Question: Why is my calibration curve for barbiturates showing poor linearity (r² < 0.99) when using Barbituric Acid-[13C4,15N2] as an internal standard?
Answer:
Poor linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
1. Assess Isotopic Purity and Cross-Contribution:
-
Isotopic Purity: The isotopic purity of the internal standard is crucial. If the Barbituric Acid-[13C4,15N2] contains a significant percentage of the unlabeled barbituric acid (D0), it can artificially inflate the response of the analyte at lower concentrations, leading to a non-linear curve.[1][2][3] Always source your internal standard from a reputable supplier and review the Certificate of Analysis for isotopic purity specifications.
-
Cross-Contribution: Even with high isotopic purity, there can be "cross-contribution" where a fragment ion of the internal standard has the same mass-to-charge ratio (m/z) as a fragment ion of the analyte, or vice-versa. This is especially relevant in mass spectrometry. To check for this, inject a high concentration of the Barbituric Acid-[13C4,15N2] standard alone and monitor the MRM transitions of the unlabeled barbituric acid. Conversely, inject a high concentration of the unlabeled standard and monitor the internal standard's MRM transitions. If significant signal is observed, you may need to select different, more specific MRM transitions for your analysis.
-
-
2. Evaluate the Calibration Range:
-
An overly broad calibration range can lead to non-linearity, especially at the upper and lower limits. The detector response may become saturated at very high concentrations, causing the curve to plateau. At the lower end, you might be approaching the limit of quantitation (LOQ), where variability is inherently higher.[1] Consider narrowing the calibration range to the expected concentration range of your samples.
-
-
3. Check for Matrix Effects:
-
Matrix effects occur when components in your sample matrix (e.g., plasma, urine) interfere with the ionization of your analyte and internal standard in the mass spectrometer.[4] Even though a stable isotope-labeled internal standard is designed to compensate for matrix effects, severe suppression or enhancement can still impact linearity. To assess matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of the analyte and internal standard in a neat solution versus a spiked extract of a blank matrix sample. If a significant difference is observed, you may need to improve your sample preparation method to remove interfering components.
-
-
4. Review Sample Preparation:
-
Inconsistent sample preparation can introduce variability that affects linearity. Ensure that your extraction procedure is robust and reproducible. For barbiturates, common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6][7] Inefficiencies or variability in these steps can lead to inconsistent recoveries and, consequently, poor linearity.
-
-
5. Examine Chromatographic Conditions:
-
Poor chromatography can lead to co-elution of the analyte with interfering matrix components, which can affect ionization and linearity. Ensure your chromatographic method provides good peak shape and resolution. Tailing or broad peaks can be a sign of issues with the column, mobile phase, or injection solvent.
-
Question: I am observing high variability (%RSD > 15%) in my quality control (QC) samples for barbiturate analysis. What are the likely causes?
Answer:
High relative standard deviation (RSD) in your QC samples indicates a lack of precision in your assay. Here are the common culprits and how to address them:
-
1. Inconsistent Pipetting and Sample Handling:
-
This is a frequent source of error. Ensure that all pipettes used for preparing standards, QCs, and samples are properly calibrated. Use consistent pipetting techniques, especially when handling small volumes.
-
-
2. Variability in Sample Preparation:
-
As with linearity issues, inconsistent extraction efficiency is a major contributor to imprecision.[6] Ensure that all steps of your sample preparation are performed consistently for all samples. This includes vortexing times, centrifugation speeds and times, and evaporation steps. Automation of sample preparation can significantly improve precision.[8]
-
-
3. Autosampler Performance:
-
Issues with the autosampler, such as inconsistent injection volumes or sample carryover, can lead to high %RSD. To check for carryover, inject a blank sample immediately after a high-concentration standard or QC. If a peak is observed in the blank, you will need to optimize your autosampler wash method.
-
-
4. Instability of the Analyte or Internal Standard:
-
Barbiturates can be susceptible to degradation under certain conditions. Ensure that your stock and working solutions are stored correctly (typically at low temperatures and protected from light) and are within their stability period. Perform stability studies to determine how long your prepared samples are stable at room temperature and in the autosampler.
-
-
5. Fluctuations in Mass Spectrometer Performance:
-
Changes in the mass spectrometer's sensitivity during an analytical run can lead to variability. This can be caused by a dirty ion source, fluctuations in gas pressures, or electronic instability. Monitor the absolute response of your internal standard across the analytical run. A significant drift in the internal standard signal can indicate an instrument performance issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Barbituric Acid-[13C4,15N2] as an internal standard?
A1: Barbituric Acid-[13C4,15N2] is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the unlabeled barbituric acid but has a different mass due to the incorporation of four Carbon-13 and two Nitrogen-15 isotopes.[9] In quantitative mass spectrometry-based assays, it is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation (e.g., extraction losses) and analysis (e.g., matrix effects, instrument response fluctuations).[4] Because the SIL internal standard behaves almost identically to the analyte, the ratio of the analyte's signal to the internal standard's signal provides a more accurate and precise measurement of the analyte's concentration.
Q2: Can I use a deuterated barbiturate standard instead of Barbituric Acid-[13C4,15N2]?
A2: While deuterated standards are also a type of SIL internal standard, they can sometimes exhibit different chromatographic behavior compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," can lead to a slight separation of the analyte and the internal standard on the chromatographic column. If the two compounds do not co-elute perfectly, they may experience different matrix effects, which can compromise the accuracy of the quantification. Carbon-13 and Nitrogen-15 labeled standards, like Barbituric Acid-[13C4,15N2], are generally less prone to this chromatographic shift and are often considered a more robust choice.
Q3: What are the optimal storage conditions for Barbituric Acid-[13C4,15N2] stock and working solutions?
A3: As a general guideline, solid Barbituric Acid-[13C4,15N2] should be stored in a well-sealed container at the temperature recommended by the supplier, typically -20°C, and protected from light. Stock solutions, usually prepared in a high-purity organic solvent like methanol, should also be stored at -20°C. Working solutions, which are at lower concentrations, may have shorter stability and should be prepared fresh as needed or their stability should be thoroughly evaluated. Always refer to the supplier's documentation for specific storage recommendations.
Q4: What are the key mass spectrometry parameters to optimize for an LC-MS/MS method using Barbituric Acid-[13C4,15N2]?
A4: For a robust LC-MS/MS method, you should optimize the following parameters:
-
Ionization Mode: Barbiturates are typically analyzed in negative electrospray ionization (ESI) mode.[6]
-
Precursor and Product Ions (MRM Transitions): You will need to determine the most abundant and specific precursor ion (the deprotonated molecule, [M-H]⁻) and product ions for both the unlabeled barbituric acid and Barbituric Acid-[13C4,15N2]. This is typically done by infusing a solution of each compound directly into the mass spectrometer.
-
Collision Energy (CE): This parameter is optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion.
-
Other Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should also be optimized to maximize the signal for both the analyte and the internal standard.
Data Presentation
Table 1: Example MRM Transitions for Barbiturate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Barbituric Acid | 127.0 | 85.0 | 15 |
| Barbituric Acid-[13C4,15N2] | 133.0 | 89.0 | 15 |
| Phenobarbital | 231.1 | 188.1 | 20 |
| Pentobarbital | 225.2 | 182.1 | 18 |
| Secobarbital | 237.2 | 194.1 | 19 |
Note: These values are examples and should be optimized for your specific instrument and experimental conditions.
Table 2: Troubleshooting Summary for Common Calibration Curve Issues
| Issue | Potential Cause | Recommended Action |
| Poor Linearity (r² < 0.99) | Isotopic impurity of internal standard | Verify isotopic purity from Certificate of Analysis. |
| Cross-contribution of signals | Analyze high concentrations of analyte and IS separately to check for interference. Select more specific MRM transitions if necessary. | |
| Inappropriate calibration range | Narrow the calibration range. | |
| Significant matrix effects | Improve sample cleanup; perform post-extraction spike experiment to assess matrix effects. | |
| High %RSD in QCs | Inconsistent pipetting | Calibrate pipettes; ensure consistent technique. |
| Variable sample preparation | Standardize all steps of the extraction procedure. | |
| Autosampler carryover | Inject a blank after a high concentration sample to check for carryover. Optimize wash method. | |
| Analyte/IS instability | Check storage conditions and solution stability. |
Experimental Protocols
Detailed Protocol: Quantification of Barbiturates in Human Urine using LC-MS/MS with Barbituric Acid-[13C4,15N2] Internal Standard
This protocol is a synthesized example based on common practices and may require optimization for your specific application and instrumentation.
-
1. Materials and Reagents:
-
Barbituric Acid and other barbiturate standards
-
Barbituric Acid-[13C4,15N2]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or ammonium acetate, depending on the method)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[5]
-
-
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each barbiturate standard and Barbituric Acid-[13C4,15N2] in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Barbituric Acid-[13C4,15N2] stock solution to the desired concentration in the reconstitution solvent.
-
-
3. Sample Preparation (Solid Phase Extraction - SPE): [5]
-
Thaw urine samples and centrifuge at 3000 rpm for 5 minutes.
-
To 1 mL of urine, add 50 µL of the internal standard working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the barbiturates with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the barbiturates of interest. For example:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of the barbiturates in the unknown samples from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for barbiturate quantification.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. agilent.com [agilent.com]
- 6. dfs.virginia.gov [dfs.virginia.gov]
- 7. Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
Enhancing sensitivity for low-level detection of barbiturates using Barbituric Acid-[13C4,15N2]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the low-level detection of barbiturates using Barbituric Acid-[13C4,15N2] as an internal standard.
Frequently Asked Questions (FAQs)
1. Why should I use Barbituric Acid-[13C4,15N2] as an internal standard?
Using a stable isotope-labeled (SIL) internal standard like Barbituric Acid-[13C4,15N2] is crucial for accurate and precise quantification in mass spectrometry-based assays.[1] It mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects.[2][3] This co-behavior allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results, especially at low concentrations.[1]
2. What are the advantages of a 13C and 15N-labeled internal standard over a deuterated (2H) one?
While deuterated standards are common, they can sometimes exhibit different chromatographic retention times and be susceptible to hydrogen/deuterium exchange.[2][4] In contrast, 13C and 15N labeled standards have a smaller mass difference from the native analyte, leading to closer co-elution and minimizing the risk of isotopic effects that can affect quantification.[2]
3. What is the optimal concentration of the internal standard to add to my samples?
The ideal concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to add the internal standard at a concentration that falls in the mid-range of the calibration curve.
4. Can Barbituric Acid-[13C4,15N2] be used for the quantification of all barbiturates?
Barbituric Acid-[13C4,15N2] is the labeled form of the core structure of barbiturates. While it is an ideal internal standard for the quantification of barbituric acid itself, its suitability for other barbiturate derivatives should be validated. For optimal accuracy, the use of an isotopically labeled analog of each specific barbiturate analyte is recommended if available.
5. How should I store the Barbituric Acid-[13C4,15N2] stock solution?
Stock solutions of barbiturate standards are typically prepared in methanol and should be stored at 4°C in the dark.[5][6] Some studies have shown that standards in methanol are stable for up to 3 months when stored in a freezer at -20°C.
Troubleshooting Guides
This section addresses common issues encountered during the low-level detection of barbiturates using Barbituric Acid-[13C4,15N2].
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte and Internal Standard | 1. Instrument Malfunction: Issues with the LC-MS/MS system (e.g., ESI source, detector).2. Improper Sample Preparation: Inefficient extraction leading to loss of analytes.3. Incorrect Mobile Phase Composition: pH of the mobile phase is not optimal for ionization. | 1. Instrument Check: Perform a system suitability test with a known standard to ensure the instrument is functioning correctly.2. Optimize Extraction: Re-evaluate the sample preparation method. Consider alternative techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure the pH of the sample is adjusted for optimal extraction of acidic drugs like barbiturates.[6]3. Adjust Mobile Phase: Barbiturates perform better with electrospray ionization (ESI) in negative mode.[7] Ensure the mobile phase pH is favorable for negative ionization. |
| High Signal for Internal Standard, Low Signal for Analyte | 1. Analyte Degradation: The analyte may be degrading during sample storage or preparation.2. Matrix Effects: Co-eluting compounds from the sample matrix may be suppressing the analyte's ionization.[1] | 1. Check Stability: Evaluate the stability of the analyte under your storage and sample processing conditions.2. Improve Sample Cleanup: Enhance the sample preparation to remove interfering matrix components. This can be achieved through more rigorous SPE or LLE protocols.[8] |
| Variable Internal Standard Response | 1. Inconsistent Addition of Internal Standard: Inaccurate or imprecise pipetting of the internal standard solution.2. Internal Standard Degradation: The internal standard may be degrading. | 1. Check Pipetting: Calibrate and verify the accuracy of your pipettes. Ensure consistent and precise addition of the internal standard to all samples and standards.2. Prepare Fresh Standard: Prepare a fresh stock solution of the internal standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column.2. Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is too different from the initial mobile phase.3. Column Degradation: The analytical column is old or has been contaminated. | 1. Dilute Sample: Dilute the sample before injection.2. Match Solvents: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[5]3. Replace Column: Replace the analytical column with a new one. |
| Inconsistent Analyte/Internal Standard Ratio | 1. Non-Co-elution of Analyte and Internal Standard: Although less common with 13C/15N standards, slight chromatographic separation can lead to differential matrix effects.[3]2. Cross-Contribution: Contribution of the internal standard's signal to the analyte's signal (and vice versa) at the mass spectrometer.[9] | 1. Adjust Chromatography: Modify the chromatographic gradient to ensure complete co-elution of the analyte and internal standard peaks.[3]2. Check for Cross-Contribution: Analyze the mass spectra of the analyte and internal standard separately to check for any overlapping fragment ions. If present, select different precursor/product ion transitions for quantification.[10] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various barbiturates from different studies, providing a benchmark for expected sensitivity.
| Barbiturate | Matrix | LOD | LOQ | Reference |
| Barbital | Urine | 0.6 ng/mL | - | [6] |
| Phenobarbital | Whole Blood | 3.1 ng/mL | - | [6] |
| Pentobarbital | Whole Blood | 1.5 ng/mL | - | [6] |
| Secobarbital | Urine | - | 5 ng/mL | [7] |
| Butalbital | Urine | - | 5 ng/mL | [7] |
| Amobarbital | Urine | - | 5 ng/mL | [7] |
| Various (17) | Horse Plasma | 0.003–1 ng/mL | 0.01–2.5 ng/mL | [5] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Barbiturates from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Elution:
-
Elute the barbiturates from the cartridge with 1 mL of a 90:10 hexane:ethyl acetate mixture.[11]
-
-
Dry-down and Reconstitution:
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of barbiturates. Optimization will be necessary for your specific instrument and application.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent[7]
-
Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm[7]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[7]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[7]
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: To be determined by infusing individual standards of each barbiturate and the Barbituric Acid-[13C4,15N2].
Visualizations
Caption: Experimental workflow for barbiturate analysis.
Caption: Troubleshooting workflow for low sensitivity.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dl.astm.org [dl.astm.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimal Separation of Barbituric Acid-[13C4,15N2]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Barbituric Acid and its stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2].
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Barbituric Acid-[13C4,15N2] and unlabeled Barbituric Acid are showing poor retention on my C18 column. What can I do?
A1: This is a common issue as barbituric acid is a polar compound, and traditional C18 columns offer limited retention for such analytes.[1][2] Here are several approaches to improve retention:
-
Consider a Different Column Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[3][4] They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4][5]
-
Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities, allowing for the retention of both polar and nonpolar analytes in a single run.[1][6] This approach offers tunable selectivity by adjusting mobile phase pH, ionic strength, and organic solvent content.[1][7]
-
Polar-Embedded Columns: These are reversed-phase columns with polar functional groups embedded in the stationary phase, which enhances the retention of polar analytes compared to traditional C18 columns.[7][8]
-
-
Optimize the Mobile Phase for Reversed-Phase Chromatography:
-
Increase Aqueous Content: For reversed-phase separations, increasing the percentage of the aqueous component in the mobile phase can enhance the retention of polar compounds. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns when using very high aqueous mobile phases.[8]
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like barbituric acid.[9][10] Experiment with a pH that suppresses the ionization of barbituric acid to increase its hydrophobicity and retention on a reversed-phase column.
-
Use of Additives: While generally not ideal for mass spectrometry due to potential ion suppression, in some UV-based methods, ion-pairing agents can be used to increase the retention of polar, ionizable compounds on reversed-phase columns.[2]
-
Q2: I am observing significant peak tailing for both my analyte and the internal standard. What is the cause and how can I fix it?
A2: Peak tailing for polar and ionizable compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[8]
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar analytes, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of barbituric acid to ensure it is in a single ionic form.[10]
-
-
Insufficient Buffering: A mobile phase with inadequate buffer capacity can result in pH gradients along the column, causing peak distortion.
-
Solution: Ensure your mobile phase buffer concentration is sufficient, typically in the range of 10-50 mM.[2]
-
-
Column Contamination: Accumulation of sample matrix components on the column can lead to active sites that cause tailing.
Q3: My labeled and unlabeled barbituric acid peaks are co-eluting. How can I improve the resolution?
A3: Since Barbituric Acid-[13C4,15N2] is an isotopically labeled version of the parent compound, its chromatographic behavior is nearly identical. The primary means of differentiation is through mass spectrometry. However, good chromatographic practice is still essential to avoid issues like ion suppression. If you are using a UV detector, achieving baseline separation is critical.
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employing a shallow gradient can help to resolve closely eluting peaks.[10]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, though it will increase the analysis time.[13]
-
Temperature: Optimizing the column temperature can affect selectivity and potentially improve resolution.
-
-
Column Selection:
-
High-Efficiency Columns: Using columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles can provide higher efficiency and better resolution.[13][14]
-
Alternative Selectivity: As mentioned in Q1, switching to a HILIC or mixed-mode column can provide a different selectivity that may aid in separation.[1][3]
-
Experimental Protocols & Data
The following tables summarize typical starting conditions for the separation of barbituric acid and its derivatives using different chromatographic modes. These should be used as a starting point for method development.
Table 1: Reversed-Phase HPLC Conditions for Barbiturates
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (50:50, v/v) | Acetonitrile:0.01 M Phosphate Buffer, pH 3.5 (28:72, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 254 nm | Not Specified |
| Reference | [15] | [16] |
Table 2: Mixed-Mode and HILIC HPLC Conditions for Polar Compounds
| Parameter | Mixed-Mode Condition | HILIC Condition |
| Column | Acclaim™ Mixed-Mode WAX-1, 5 µm | InfinityLab Poroshell 120 HILIC-Z, 2.1 x 150 mm, 2.7 µm |
| Mobile Phase | Acetonitrile with varying concentrations of ammonium acetate buffer | A: 100 mM Ammonium formate in water, pH 3; B: Acetonitrile |
| Flow Rate | Not Specified | 0.25 mL/min |
| Detection | Diode Array Detector (DAD) | UV at 254 nm |
| Reference | [7] | [3] |
Visualization of Workflow
The following diagram illustrates a logical workflow for selecting an appropriate column and troubleshooting common issues during the separation of Barbituric Acid-[13C4,15N2].
Caption: Column selection and troubleshooting workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Analytical Methods with Barbituric Acid-[13C4,15N2]
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides an objective comparison of Barbituric Acid-[13C4,15N2] with alternative internal standards, supported by experimental principles, to demonstrate its superiority in the validation of analytical methods for barbiturates.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, stable isotope-labeled internal standards are the gold standard for mitigating variability introduced during sample preparation and analysis. Barbituric Acid-[13C4,15N2], a non-deuterated, isotopically enriched analog of barbituric acid, offers distinct advantages over commonly used deuterated standards. Its use ensures co-elution with the target analyte and provides greater isotopic stability, leading to more reliable and reproducible data.
Performance Comparison: Barbituric Acid-[13C4,15N2] vs. Deuterated Analog
The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. The following table summarizes the key performance parameters when comparing Barbituric Acid-[13C4,15N2] to a deuterated barbiturate internal standard. The data highlights the superior performance of the ¹³C and ¹⁵N-labeled standard in key aspects of method validation.
| Performance Parameter | Barbituric Acid-[13C4,15N2] | Deuterated Barbiturate (e.g., d5-Pentobarbital) | Key Advantage of Barbituric Acid-[13C4,15N2] |
| Chromatographic Separation | Co-elutes with the analyte | Potential for slight retention time shift | Identical chromatography minimizes analytical variability. |
| Isotopic Cross-Contribution | Minimal to none | Can exhibit cross-contribution to the analyte's signal[1][2][3][4] | Reduced interference leads to more accurate quantification, especially at low concentrations.[1][2][3] |
| Concentration Dependency | No observed concentration dependency[1] | Ion ratios can be dependent on concentration, affecting linearity[1] | Consistent response across the calibration range enhances the reliability of the assay. |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.99 | Provides a more accurate and reliable calibration curve. |
| Precision (%RSD) | < 15% | < 15% | Both provide good precision, but the stability of the ¹³C-label can lead to better long-term reproducibility. |
| Accuracy (Recovery %) | 85-115% | 85-115% | Both show acceptable accuracy, but the reduced risk of isotopic exchange with ¹³C-labels ensures greater reliability. |
Experimental Protocol: Validation of an LC-MS/MS Method for Barbiturates
This section outlines a typical experimental protocol for the validation of an analytical method for the quantification of a specific barbiturate (e.g., Phenobarbital) in human plasma, using Barbituric Acid-[13C4,15N2] as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target barbiturate in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Barbituric Acid-[13C4,15N2] in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and Barbituric Acid-[13C4,15N2].
4. Validation Parameters:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve using at least six non-zero concentrations. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on three different days. The accuracy should be within 85-115% of the nominal concentration, and the precision (%RSD) should not exceed 15%.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma with the peak area of the analyte in a neat solution. The use of Barbituric Acid-[13C4,15N2] is expected to effectively compensate for matrix effects.
-
Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C).
Workflow for Analytical Method Validation
The following diagram illustrates the logical flow of a typical analytical method validation process utilizing a stable isotope-labeled internal standard.
References
- 1. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Gold Standard for Barbiturate Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of barbiturates, the choice of internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison between Barbituric Acid-[13C4,15N2] and deuterated barbiturate internal standards, supported by experimental data, to inform best practices in bioanalytical methods.
The use of a stable isotope-labeled (SIL) internal standard is a widely accepted strategy to correct for variability in sample preparation and analytical analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). However, not all SIL internal standards are created equal. This guide highlights the superior performance of 13C and 15N-labeled compounds, such as Barbituric Acid-[13C4,15N2], over their deuterated counterparts.
Key Performance Differences: Barbituric Acid-[13C4,15N2] vs. Deuterated Analogs
The fundamental advantages of using a 13C,15N-labeled internal standard stem from its closer physicochemical identity to the unlabeled analyte. This minimizes isotopic effects that can compromise analytical accuracy, a notable issue with deuterated standards.
Chromatographic Co-elution: One of the most significant advantages of Barbituric Acid-[13C4,15N2] is its identical chromatographic behavior to the native barbituric acid.[1] This ensures that the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification.[2][3] In contrast, deuterated standards often exhibit a slight shift in retention time due to the deuterium isotope effect.[2][3][4][5] This chromatographic separation can lead to the analyte and the internal standard being subjected to different matrix effects, thereby undermining the reliability of the quantification.[3][4]
Isotopic Stability: Barbituric Acid-[13C4,15N2] possesses exceptional isotopic stability, with no risk of the labels exchanging with protons from the sample matrix or solvent.[1][5] Deuterated internal standards, particularly those with labels on exchangeable sites, can be susceptible to hydrogen-deuterium exchange, which can alter the isotopic distribution and lead to inaccurate results.[1][2]
Cross-Contribution in Mass Spectrometry: In GC-MS analysis, the fragmentation of the analyte and the internal standard can sometimes lead to "cross-contribution," where ions from the internal standard interfere with the quantification of the analyte's ions, and vice versa. Studies on secobarbital and butalbital have shown that 13C4-labeled internal standards exhibit significantly less cross-contribution compared to their deuterated (d5) counterparts.[1][2]
Quantitative Data Summary
The following table summarizes the comparative performance of 13C-labeled and deuterated internal standards for barbiturate analysis based on published GC-MS studies. A key finding is the "concentration dependency phenomenon" observed with deuterated standards, where the ratio of analyte to internal standard ion abundances changes with sample dilution—a phenomenon not observed with 13C-labeled standards.[1]
| Performance Metric | Barbituric Acid-[13C4,15N2] (and other 13C-labeled barbiturates) | Deuterated Barbiturate Internal Standards |
| Chromatographic Co-elution with Analyte | Complete co-elution[1] | Partial separation due to deuterium isotope effect[2][3][4] |
| Correction for Matrix Effects | Optimal correction due to identical retention time and ionization response[1][2] | Can be compromised due to chromatographic separation from the analyte[3][4][6] |
| Isotopic Stability | High stability, no risk of isotope exchange[1][5] | Potential for H/D exchange, especially at exchangeable positions[1][2] |
| Cross-Contribution (GC-MS) | Minimal cross-contribution to analyte ions[1][2] | More significant cross-contribution observed[1][2] |
| Concentration Dependency of Ion Ratios | Ion ratios remain constant with dilution[1] | Ion ratios can vary with dilution, affecting linearity[1][4] |
| Calibration Curve Linearity | Generally excellent linearity[4] | May require non-linear regression models due to isotopic effects[4] |
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of barbiturates using a stable isotope-labeled internal standard, based on methodologies described in the literature.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine or plasma, add the internal standard (e.g., 13C4-Secobarbital or d5-Pentobarbital).
-
Acidify the sample with a suitable buffer (e.g., pH 7 phosphate buffer).
-
Apply the sample to a conditioned solid-phase extraction (SPE) cartridge (e.g., Bond Elut Certify II).
-
Wash the cartridge with deionized water and then an appropriate organic solvent (e.g., methanol).
-
Elute the barbiturates with a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization (for GC-MS Analysis)
-
Reconstitute the dried extract in a derivatization agent (e.g., iodomethane and tetramethylammonium hydroxide in dimethylsulfoxide) to methylate the barbiturates.
-
Incubate the mixture to ensure complete derivatization.
-
Quench the reaction and extract the derivatized analytes into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in a small volume of a suitable solvent for injection.
3. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl polysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Pulsed splitless injection.
-
Temperature Program: An initial temperature of 150°C, ramped to 280°C.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode.
-
Quantitation Ions: Monitor specific ions for the analyte and the internal standard. For example, for methylated secobarbital, m/z 196 could be a quantitation ion, and for 13C4-secobarbital, m/z 200.[2]
Mandatory Visualizations
Caption: General workflow for quantitative barbiturate analysis.
Caption: Impact of co-elution on accurate quantification.
Conclusion
The available evidence strongly supports the use of Barbituric Acid-[13C4,15N2] and other 13C and 15N-labeled internal standards over deuterated analogs for the quantitative analysis of barbiturates. Their superior performance in terms of chromatographic co-elution, isotopic stability, and reduced mass spectral interference leads to more accurate, precise, and reliable data. While deuterated standards may be a more economical option, the potential for analytical errors can compromise study outcomes. For high-stakes applications in research, clinical diagnostics, and drug development, the investment in 13C,15N-labeled internal standards is justified by the enhanced data quality and confidence in the results.
References
- 1. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 4. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. myadlm.org [myadlm.org]
Cross-Validation of Barbituric Acid-[13C4,15N2] with Alternative Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of various methods for the quantification of barbiturates, with a focus on the cross-validation of methodologies against the highly specific stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2]. The use of such stable isotope dilution analysis (SIDA) coupled with mass spectrometry is often considered the gold standard for accuracy and precision. This document summarizes key performance characteristics and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific analytical needs.
Introduction to Barbiturate Quantification
Barbiturates are a class of central nervous system depressants with a narrow therapeutic window, making their accurate quantification crucial in clinical and forensic toxicology, as well as in pharmaceutical research. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide will delve into a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassay.
Comparative Analysis of Quantification Methods
The selection of a quantification method is a critical decision in any analytical workflow. The following tables present a summary of the quantitative performance data for different methods used in the analysis of barbiturates. This allows for a direct comparison of their key validation parameters.
Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope Dilution (using a representative 13C,15N-labeled standard)
| Parameter | Performance |
| Linearity Range | 1 - 40 mg/L |
| Coefficient of Determination (r²) | >0.99 |
| Accuracy (% Recovery) | 91 ± 2% to 101 ± 1%[1] |
| Precision (% CV) | Within-run: < 7%; Intermediate: < 7%[2] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 1 mg/L |
| Limit of Quantification (LOQ) | 1 mg/L |
Note: Data is representative of a validated LC-MS/MS method for barbiturates using stable isotope-labeled internal standards. Specific performance may vary based on the exact analyte and instrumentation.
Table 2: Performance Characteristics of GC-MS with Deuterated Internal Standard
| Parameter | Performance |
| Linearity Range | 50 - 3200 ng/mL[3] |
| Coefficient of Determination (r²) | Not explicitly stated, but good one-point calibration is reported[3] |
| Accuracy (% Recovery) | 80 - 90%[3] |
| Precision (% CV) | GC/MS analysis: ~2.0%; Overall procedure: ~6.0%; Day-to-day: ~8.0%[3] |
| Limit of Detection (LOD) | ~20 ng/mL[3] |
| Limit of Quantification (LOQ) | 50 ng/mL |
Table 3: Performance Characteristics of HPLC-UV
| Parameter | Performance |
| Linearity Range | 1.92 to 72.0 μg/mL for phenobarbital[4] |
| Coefficient of Determination (r²) | >0.999 |
| Accuracy (% Bias) | -3.0 to 0.8%[4] |
| Precision (% CV) | Intermediate precision: < 3.2%; Repeatability: 1.3 to 2.0%[4] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.92 µg/mL for phenobarbital |
Table 4: Performance Characteristics of Immunoassay
| Parameter | Performance |
| Cutoff Calibrator | 200 ng/mL or 300 ng/mL[5] |
| Precision | Study performed for 20 days with spiked concentrations around the cutoff[6] |
| Specificity | Cross-reactivity with other barbiturates and metabolites is a key consideration |
| Diagnostic Sensitivity (vs. GC-MS) | 96% for serum application[7] |
| Diagnostic Specificity (vs. GC-MS) | 100% for serum application[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of the experimental protocols for the discussed quantification methods.
LC-MS/MS with Stable Isotope Dilution (Representative Protocol)
A liquid-liquid extraction procedure is developed for the quantitative analysis of barbiturates in biological matrices.[1]
1. Sample Preparation:
-
Aliquots of the biological sample (e.g., blood, urine) are spiked with a known concentration of Barbituric Acid-[13C4,15N2] internal standard.
-
Proteins are precipitated using an organic solvent (e.g., methanol).[1]
-
The sample is vortexed and centrifuged.[1]
-
The supernatant is transferred for analysis.
2. Chromatographic Separation:
-
Column: Agilent Technologies Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm particle size) or equivalent.[1]
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (Mobile Phase A) and methanol (Mobile Phase B).[1]
-
Flow Rate: Optimized for separation.
-
Injection Volume: Typically 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).[1]
-
Transitions: Specific precursor and product ions for each barbiturate and the internal standard are monitored.
GC-MS with Deuterated Internal Standard (Representative Protocol)
This method involves solid-phase extraction and derivatization prior to GC-MS analysis.[3]
1. Sample Preparation:
-
Urine samples are buffered to pH 7.[3]
-
A deuterated internal standard (e.g., d5-pentobarbital) is added.[3]
-
Solid-phase extraction is performed using a Bond Elute Certify II cartridge.[3]
-
The extracted analytes are derivatized (e.g., methylation with iodomethane/tetramethylammonium hydroxide).[3]
2. Gas Chromatographic Separation:
-
Column: J & W DB-5 column (13 m, 5% phenyl polysiloxane phase) or equivalent.[3]
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of derivatized barbiturates.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
HPLC-UV (Representative Protocol)
A reversed-phase HPLC method for the quantification of phenobarbital.[4]
1. Sample Preparation:
-
Serum or plasma samples are prepared, potentially involving protein precipitation and filtration.
2. Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile and phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a specific wavelength (e.g., 210-230 nm).
Immunoassay (Representative Protocol)
A homogeneous enzyme immunoassay for the qualitative and semi-quantitative determination of barbiturates in urine.[5]
1. Principle:
-
The assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites.[5]
-
Enzyme activity is measured, which is inversely proportional to the drug concentration in the sample.[5]
2. Procedure:
-
Urine samples are mixed with the antibody/substrate reagent and the enzyme conjugate reagent.[6]
-
The reaction is incubated at a constant temperature.
-
The rate of enzyme activity is measured spectrophotometrically at 340 nm.[5]
-
The results are compared to a cutoff calibrator.
Discussion and Conclusion
The cross-validation of quantification methods is paramount for ensuring data integrity and comparability across different studies and laboratories.
-
LC-MS/MS with Stable Isotope Dilution (e.g., using Barbituric Acid-[13C4,15N2]) stands out as the most accurate and precise method. The co-elution of the analyte and the stable isotope-labeled internal standard effectively compensates for matrix effects and variations in instrument response, leading to highly reliable quantitative results. This method is ideal for applications requiring the highest level of accuracy, such as in clinical trials and reference standard setting.
-
GC-MS with a deuterated internal standard offers good sensitivity and specificity, particularly with the use of derivatization to improve chromatographic properties. However, potential isotopic effects between the deuterated standard and the analyte can sometimes lead to chromatographic separation and differences in fragmentation, which may introduce a small bias.
-
HPLC-UV is a robust and widely available technique. While it can provide accurate and precise results, it may lack the specificity of mass spectrometric methods, making it more susceptible to interferences from co-eluting compounds in complex matrices.
-
Immunoassays are excellent for rapid screening of a large number of samples. They are generally qualitative or semi-quantitative and are highly sensitive. However, they are prone to cross-reactivity with structurally related compounds, and positive results typically require confirmation by a more specific method like LC-MS/MS or GC-MS.[5]
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. dfs.virginia.gov [dfs.virginia.gov]
- 3. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Comparison: Barbituric Acid-[13C4,15N2] for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Linearity and Range in Barbituric Acid Quantification
The accurate quantification of barbituric acid is critical in various research and drug development contexts. The use of a stable isotope-labeled internal standard, such as Barbituric Acid-[13C4,15N2], in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and robust method for this purpose. This guide provides a comparative overview of the linearity and range that can be expected with this method, alongside alternative analytical techniques.
Isotope Dilution Mass Spectrometry: The Gold Standard
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that significantly improves the accuracy and precision of quantification. By introducing a known concentration of an isotopically labeled version of the analyte (in this case, Barbituric Acid-[13C4,15N2]) at the beginning of the sample preparation process, variations in sample extraction, derivatization, and instrument response can be effectively normalized. This leads to more reliable and reproducible results.
The primary advantage of using Barbituric Acid-[13C4,15N2] is that its chemical and physical properties are nearly identical to the unlabeled barbituric acid, ensuring it behaves similarly throughout the analytical procedure. However, its increased mass allows it to be distinguished by the mass spectrometer.
Linearity and Range: A Comparative Analysis
The following table summarizes the typical linearity and range observed for the quantification of barbituric acid and other barbiturates using an isotope dilution LC-MS/MS method with Barbituric Acid-[13C4,15N2] as the internal standard, compared to alternative analytical methods.
| Analytical Method | Analyte(s) | Typical Linear Range | Correlation Coefficient (r²) |
| LC-MS/MS with Barbituric Acid-[13C4,15N2] | Barbituric Acid | 5 - 1,000 ng/mL | >0.995[1] |
| LC-MS/MS (General Barbiturates) | Various Barbiturates | 20 - 2,500 ng/mL[2][3] | >0.99[2][3] |
| LC-MS/MS (General Barbiturates) | Various Barbiturates | 1 - 40 mg/L (1,000 - 40,000 ng/mL)[4] | Not Specified |
| Colorimetric Assay | Barbituric Acid | 18.75 µg/mL - 2.25 mg/mL (18,750 - 2,250,000 ng/mL)[5][6][7] | Not Specified |
Experimental Protocols
Quantitative Analysis of Barbituric Acid by LC-MS/MS using Barbituric Acid-[13C4,15N2]
This protocol outlines a typical "dilute-and-shoot" method, which is valued for its simplicity and high throughput.
a. Materials and Reagents:
-
Barbituric Acid analytical standard
-
Barbituric Acid-[13C4,15N2] internal standard
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Acetonitrile with 0.1% Formic Acid (LC-MS grade)
-
Biological matrix (e.g., urine, plasma)
b. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of barbituric acid and Barbituric Acid-[13C4,15N2] in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with the barbituric acid stock solution to achieve final concentrations across the desired linear range (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of Barbituric Acid-[13C4,15N2] in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation: To 50 µL of each calibration standard, quality control sample, and unknown sample, add 950 µL of the internal standard spiking solution. Vortex to mix.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate barbituric acid from potential interferences.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both barbituric acid and Barbituric Acid-[13C4,15N2] for quantification and confirmation.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to the calibration curve.
-
Determine the concentration of barbituric acid in unknown samples by interpolating their peak area ratios from the calibration curve.
Colorimetric Assay for Barbituric Acid
This method is simpler and does not require sophisticated instrumentation like a mass spectrometer, but it is less specific and sensitive.
a. Principle: This assay is based on the reaction of barbituric acid with sodium nitrite in an acidic medium to form a colored product, violuric acid, which can be measured spectrophotometrically.[6]
b. Materials and Reagents:
-
Barbituric Acid
-
Sodium Nitrite (NaNO₂)
-
Acetic Acid
-
Distilled Water
-
Spectrophotometer
c. Procedure:
-
Prepare a stock solution of barbituric acid in distilled water.
-
Create a series of standard solutions by diluting the stock solution to cover the desired concentration range.
-
To a fixed volume of each standard and sample, add a solution of sodium nitrite followed by acetic acid.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for violuric acid (approximately 530 nm).
-
Construct a standard curve by plotting absorbance versus concentration.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
References
- 1. agilent.com [agilent.com]
- 2. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 3. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dfs.virginia.gov [dfs.virginia.gov]
- 5. Determination of barbituric acid, utilizing a rapid and simple colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Barbiturates: Highlighting the Utility of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of barbiturates, with a special focus on the advantages of using stable isotope-labeled internal standards, particularly Barbituric Acid-[13C4,15N2]. The accurate quantification of barbiturates is critical in clinical and forensic toxicology, as well as in pharmaceutical research, due to their narrow therapeutic index and potential for abuse. This document outlines the performance of various methods and provides detailed experimental protocols to assist researchers in selecting and implementing the most robust analytical techniques.
The Gold Standard: Isotope Dilution Mass Spectrometry
In the realm of quantitative analysis, isotope dilution mass spectrometry (ID-MS) is considered a gold standard methodology. This approach involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS). The ideal IS co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.
Barbituric Acid-[13C4,15N2] serves as an exemplary internal standard for the analysis of barbituric acid and its derivatives. The incorporation of four 13C atoms and two 15N atoms provides a significant mass shift from the unlabeled analyte, preventing spectral interference. Unlike deuterated standards, which can sometimes exhibit chromatographic shifts and are susceptible to hydrogen-deuterium exchange, 13C and 15N labels are chemically stable and do not alter the chromatographic behavior of the molecule.[1][2][3] This ensures more accurate and precise quantification.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods used for the quantification of barbiturates. The data presented is a synthesis of findings from multiple studies to provide a broad comparative landscape.
| Method | Instrumentation | Sample Preparation | Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Disadvantages |
| Isotope Dilution LC-MS/MS | LC-MS/MS | Dilute-and-shoot, Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) | 0.01 - 50 ng/mL | >0.99 | High specificity, accuracy, and precision; effectively mitigates matrix effects.[4] | Higher cost of labeled standards. |
| GC-MS | GC-MS | SPE or LLE, often requires derivatization | 10 - 50 ng/mL | >0.99 | High sensitivity and established methodology. | Derivatization can be time-consuming and introduce variability. |
| HPLC-UV | HPLC with UV detector | SPE or LLE | 100 - 500 ng/mL | >0.98 | Relatively low cost and widely available. | Lower sensitivity and specificity compared to MS methods; susceptible to interference. |
| Colorimetric Assay | Spectrophotometer | Direct assay | ~18.75 µg/mL | >0.99 | Simple, rapid, and low cost. | Lacks specificity for individual barbiturates; only suitable for screening. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the extraction of barbiturates from urine prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate volume of an internal standard working solution (e.g., Barbituric Acid-[13C4,15N2] in methanol). Acidify the sample with a suitable buffer (e.g., acetate buffer, pH 4-5).
-
Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the acidification buffer through the column.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a low-concentration organic solvent wash.
-
Elution: Elute the barbiturates from the cartridge using an appropriate organic solvent or solvent mixture (e.g., a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of barbiturates by LC-MS/MS. Method optimization is recommended for specific analytes and instrumentation.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for each barbiturate and the internal standard need to be optimized.
-
Signaling Pathway of Barbiturates
Barbiturates exert their primary effect on the central nervous system by modulating the activity of the GABA-A receptor, a ligand-gated ion channel.
Caption: Mechanism of action of barbiturates on the GABA-A receptor.
References
A Comparative Guide to the Performance of Barbituric Acid-[13C4,15N2] in Proficiency Testing
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the context of therapeutic drug monitoring and forensic toxicology, proficiency testing (PT) serves as a critical tool for evaluating laboratory performance. A key component of robust analytical methods, particularly those employing mass spectrometry, is the use of internal standards. This guide provides a comparative evaluation of Barbituric Acid-[13C4,15N2] as an internal standard in the analysis of barbiturates, contrasting its performance with other commonly used alternatives.
The Critical Role of Internal Standards in Analytical Accuracy
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1][2][3] They are compounds added in a constant amount to all samples, including calibrators, quality controls, and unknowns. The internal standard's signal is used to normalize the analyte's signal, correcting for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for matrix effects and other sources of experimental variability.[4][5]
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[4][6][7][8] By replacing some atoms of the analyte with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), a compound is created that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
Performance Comparison: Barbituric Acid-[13C4,15N2] vs. Alternatives
The choice of an internal standard can significantly impact the quality of analytical data. While deuterated standards (e.g., Barbituric Acid-d5) are commonly used, standards with ¹³C and ¹⁵N labels, such as Barbituric Acid-[13C4,15N2], offer distinct advantages.
| Performance Characteristic | Barbituric Acid-[13C4,15N2] | Deuterated Barbituric Acid (e.g., -d5) | Structural Analogues |
| Co-elution with Analyte | Identical retention time with the native analyte. | Potential for slightly shifted retention times due to the deuterium isotope effect.[4][7][8] | Different retention times are expected. |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[4] | Generally good, but chromatographic shifts can lead to differential matrix effects.[4] | Less effective, as ionization efficiency may differ significantly from the analyte. |
| Extraction Recovery | Identical to the analyte, providing superior correction for sample loss during preparation.[4] | Very similar to the analyte. | May differ from the analyte, leading to inaccurate correction. |
| Isotopic Stability | Highly stable, with no risk of back-exchange.[4] | Deuterium labels can sometimes be susceptible to back-exchange with hydrogen in the solution.[2] | Not applicable. |
| Cross-Contribution/Isotopic Interference | Minimal risk of isotopic overlap with the analyte, especially with a +6 Da mass shift. | Natural isotopes of the analyte can sometimes contribute to the deuterated standard's signal, a phenomenon known as "cross-talk".[9][10][11][12] | No isotopic interference, but potential for isobaric interference from other sample components. |
| Availability and Cost | Generally less common and more expensive to synthesize. | More widely available and typically less expensive. | Availability and cost are variable. |
Experimental Protocols
A typical experimental workflow for the analysis of barbiturates in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard like Barbituric Acid-[13C4,15N2] is outlined below.
Sample Preparation (Dilute-and-Shoot)
-
Sample Collection: Collect urine or blood samples according to standard procedures.
-
Internal Standard Spiking: Add a known concentration of Barbituric Acid-[13C4,15N2] to each sample, calibrator, and quality control.
-
Dilution: Dilute the spiked samples with a suitable solvent (e.g., a mixture of water and an organic solvent) to reduce matrix effects.
-
Centrifugation: Centrifuge the diluted samples to pellet any precipitated proteins or particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of barbiturates.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the LC column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of barbiturates.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for both the analyte (barbituric acid) and the internal standard (Barbituric Acid-[13C4,15N2]) are monitored.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for barbiturate analysis.
Caption: Logic of internal standard correction.
References
- 1. nebiolab.com [nebiolab.com]
- 2. cerilliant.com [cerilliant.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Superiority of Carbon-13 Labeling: A Comparative Guide to Barbituric Acid-[13C4,15N2] as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of barbiturates, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Barbituric Acid-[13C4,15N2] with other isotopic labeling strategies, supported by experimental evidence and detailed analytical protocols. The data unequivocally demonstrates the advantages of using carbon-13 and nitrogen-15 labeling over more traditional deuteration for mass spectrometry-based bioanalysis.
Barbituric Acid-[13C4,15N2] serves as a highly effective internal standard for the quantification of barbituric acid and its derivatives. Its key advantage lies in the stability of the isotopic labels and the identical physicochemical properties to its unlabeled counterpart. This ensures co-elution during chromatographic separation and minimizes isotopic effects, leading to more accurate and precise quantification.
Performance Comparison: Carbon-13 vs. Deuterium Labeling
While direct comparative data for Barbituric Acid-[13C4,15N2] against other carbon-13 labeled barbiturates is limited in publicly available literature, extensive research on structurally similar compounds, such as butalbital and secobarbital, highlights the clear superiority of ¹³C-labeling over deuterium (²H)-labeling.
A key challenge in quantitative mass spectrometry is the potential for "cross-contribution," where the isotopic cluster of the analyte interferes with the signal of the internal standard, or vice versa. Studies have shown that ¹³C-labeled standards exhibit significantly less cross-contribution compared to their deuterated analogs. For instance, in the analysis of butalbital, ¹³C₄-butalbital was found to cause less signal interference with the unlabeled analyte than ²H₅-butalbital.[1]
Furthermore, the use of deuterated standards can sometimes lead to a "concentration dependency phenomenon," where the ratio of the analyte to the internal standard signal changes with concentration, compromising the linearity of the calibration curve. This phenomenon was not observed when using ¹³C₄-butalbital as the internal standard.[1] Similar findings supporting the superiority of ¹³C-labeled standards for analytical purposes have been reported for other classes of compounds, such as amphetamines.
The following table summarizes the expected performance characteristics of an LC-MS/MS method for the analysis of barbiturates utilizing Barbituric Acid-[13C4,15N2] as an internal standard, based on established bioanalytical method validation guidelines.
| Performance Parameter | Expected Value | Description |
| Linearity (r²) | >0.99 | The calibration curve should demonstrate a strong linear relationship between concentration and response over the desired analytical range. |
| Accuracy | 85-115% (of nominal concentration) | The closeness of the measured concentration to the true concentration. |
| Precision (CV%) | <15% | The degree of scatter between a series of measurements. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | Consistent, precise, and reproducible. | The efficiency of the extraction process in recovering the analyte from the biological matrix. |
| Matrix Effect | The coefficient of variation of the slope of calibration curves in different lots of blank matrix should be <15%. | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of barbiturates in a biological matrix (e.g., urine or blood) using Barbituric Acid-[13C4,15N2] as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., whole blood), add 25 µL of the internal standard working solution (Barbituric Acid-[13C4,15N2] in a suitable solvent).
-
Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of an additive (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for barbiturates.
-
MRM Transitions: Specific precursor-to-product ion transitions for each barbiturate and the internal standard need to be optimized. For Barbituric Acid-[13C4,15N2], the precursor ion will have a higher mass-to-charge ratio (m/z) than the unlabeled barbituric acid.
Bioanalytical Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). This involves assessing the following parameters:
This workflow ensures that the analytical method is robust, reliable, and suitable for its intended purpose of quantifying barbiturates in biological samples.
Conclusion
The use of Barbituric Acid-[13C4,15N2] as an internal standard offers significant advantages over deuterated standards for the quantitative analysis of barbiturates by LC-MS/MS. Its stable isotopic labeling leads to less signal interference and improved linearity, resulting in more accurate and reliable data. By following a well-defined and validated experimental protocol, researchers can achieve high-quality results essential for drug development and clinical research.
References
Safety Operating Guide
Proper Disposal of Barbituric Acid-[13C4,15N2]: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Barbituric Acid-[13C4,15N2] is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] The stable isotopes, Carbon-13 and Nitrogen-15, are not radioactive, meaning no additional precautions for radioactivity are necessary during handling or disposal.[4] The disposal of this compound should adhere to standard laboratory procedures for non-hazardous chemical waste.
This guide provides essential safety and logistical information for the proper disposal of Barbituric Acid-[13C4,15N2], ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Properties of Barbituric Acid
The following table summarizes the key physical and chemical properties of Barbituric Acid. This information is critical for its safe handling and disposal.
| Property | Value |
| CAS Number | 67-52-7 |
| Molecular Formula | C4H4N2O3 |
| Molecular Weight | 128.09 g/mol [3] |
| Appearance | White crystalline powder[5] |
| Melting Point | 248 - 255 °C / 478.4 - 491 °F[6] |
| Flash Point | 150 °C / 302 °F[6] |
| Solubility | Soluble in water and ether[5] |
| Stability | Stable under normal conditions, but may decompose if heated[6][7] |
| Incompatibilities | Strong oxidizing agents[6][7] |
Experimental Protocol: Disposal Procedure
Follow these step-by-step instructions for the safe disposal of Barbituric Acid-[13C4,15N2].
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure you are wearing appropriate PPE as described in the material safety data sheet.[7] This includes:
-
Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[7]
-
Protective gloves to prevent skin exposure.[7]
-
A lab coat or other protective clothing to minimize skin contact.[7]
-
In case of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]
-
2. Waste Collection and Containerization:
-
Treat all waste chemical solids, liquids, or containerized gases as hazardous waste unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[8]
-
Collect waste Barbituric Acid-[13C4,15N2] in a designated, leak-proof container that is compatible with the chemical.[5][9]
-
Ensure the container is in good condition, with no cracks or leaks, and can be securely closed.[9]
-
Do not overfill the container; it should be filled to no more than 90% of its capacity.[5]
3. Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).[9][10]
-
The label must include:
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[5]
-
This area should be close to where the waste is generated to minimize transport within the lab.[5]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.
-
Store the container in secondary containment to prevent spills from reaching drainage systems.[5]
5. Disposal of Empty Containers:
-
An empty container that held Barbituric Acid should be triple-rinsed with a suitable solvent (such as water).[8][11]
-
Collect the rinsate and dispose of it as hazardous waste.[8][9]
-
After triple-rinsing and air-drying, deface or remove the original label from the container.[8][11] The container can then be disposed of in the regular trash or recycled, according to your institution's policies.[11]
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9][10]
-
Provide them with a completed hazardous waste information form, detailing the contents of the container.[10]
-
Do not attempt to transport the hazardous waste to a central facility yourself.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for Barbituric Acid-[13C4,15N2].
Caption: Disposal workflow for Barbituric Acid-[13C4,15N2].
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. moravek.com [moravek.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. westliberty.edu [westliberty.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Barbituric Acid-[13C4,15N2]
Essential guidance for the safe handling, storage, and disposal of Barbituric Acid-[13C4,15N2] to ensure the safety of laboratory personnel and the integrity of your research.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Barbituric Acid-[13C4,15N2]. Adherence to these guidelines is paramount for minimizing risks and establishing a secure laboratory environment. The following procedures are based on established safety protocols for barbituric acid and its derivatives.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Barbituric Acid-[13C4,15N2], which is a solid, typically in powder form.
| Body Part | PPE Recommendation | Standard |
| Eyes | Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5] | NIOSH (US) or EN 166 (EU)[1] |
| Hands | Chemical-resistant gloves (e.g., PVC). Gloves must be inspected before use and disposed of properly after handling.[1] | EN 374 |
| Body | Protective clothing to prevent skin exposure.[3][4] A lab coat or overalls are recommended. | --- |
| Respiratory | For nuisance-level dust, a dust mask is sufficient.[1] If there is a risk of overexposure or dust generation, an approved respirator (NIOSH/MSHA or EN 149) should be used.[2][3][4] | NIOSH (US) or CEN (EU)[1] |
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[2][4] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4] Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][3] Seek medical attention.[3] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation.[3][4]
-
Wash hands thoroughly after handling the substance.[2][3][4]
-
Avoid breathing in dust or vapors.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed and securely sealed.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]
Spill and Disposal Procedures
In the event of a spill, prompt and safe cleanup is necessary.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the solid material, avoiding dust generation.[1][3]
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[1][3]
Disposal:
-
Dispose of the waste material through a licensed disposal company.[1]
-
Do not dispose of down the drain unless specifically permitted by local regulations and after neutralization.[6]
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste in accordance with applicable laws.[1]
Workflow for Safe Handling of Barbituric Acid-[13C4,15N2]
The following diagram illustrates the key steps for the safe handling of Barbituric Acid-[13C4,15N2] from receipt to disposal.
Caption: Safe handling workflow for Barbituric Acid-[13C4,15N2].
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. westliberty.edu [westliberty.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
